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  • Product: Dimetholizine
  • CAS: 7008-00-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Purification of Dimetholizine

For Researchers, Scientists, and Drug Development Professionals Introduction Dimetholizine, known chemically as 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine, is a piperazine derivative of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetholizine, known chemically as 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine, is a piperazine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted piperazine core, is a common pharmacophore in a variety of centrally acting agents. This guide provides a comprehensive overview of the synthetic pathways, purification strategies, and analytical characterization of Dimetholizine, offering field-proven insights and detailed methodologies for professionals in the field.

Chemical Structure and Properties of Dimetholizine

PropertyValueSource
IUPAC Name 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine
Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS Number 7008-00-6

Part 1: Synthesis of Dimetholizine: A Two-Step Approach

The synthesis of Dimetholizine can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine. The second, and crucial, step is the selective N-alkylation of this intermediate to introduce the 3-methoxypropyl group, yielding the final product.

Step 1: Synthesis of 1-(2-Methoxyphenyl)piperazine

The formation of the 1-(2-methoxyphenyl)piperazine core can be approached via several established routes for N-arylpiperazines. A common and effective method is the reaction of o-anisidine with a bis(2-haloethyl)amine, or a one-pot synthesis from diethanolamine.

Method A: From o-Anisidine and Bis(2-chloroethyl)amine Hydrochloride

This method involves the direct arylation of the piperazine ring.

  • Reaction: 2-methoxyaniline (o-anisidine) is reacted with bis(2-chloroethyl)amine hydrochloride.

  • Rationale: The nucleophilic aromatic substitution reaction is driven by the nucleophilicity of the aniline nitrogen and the electrophilicity of the chloroethyl groups. The use of a high-boiling point solvent and elevated temperatures is typically required to overcome the activation energy of this reaction.

  • Experimental Protocol:

    • A mixture of 2-methoxyaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in a high-boiling point solvent such as diethyleneglycol monomethyl ether is heated.[1]

    • The reaction mixture is heated at a high temperature (e.g., 150°C) for several hours (e.g., 12 hours) to ensure complete reaction.[1]

    • Upon cooling, the reaction mixture is dissolved in a suitable solvent like methanol and the product is precipitated by the addition of a non-polar solvent like diethyl ether.[1]

    • The resulting solid, 1-(2-methoxyphenyl)piperazine hydrochloride, can be collected by filtration and washed with a non-polar solvent.[1]

Method B: One-Pot Synthesis from Diethanolamine and o-Anisidine

This approach offers a more streamlined process, generating the piperazine ring in situ.

  • Reaction: Diethanolamine is first converted to a bis(β,β′-haloethyl)amine intermediate using an acid like hydrobromic acid. This is then reacted in the same pot with o-anisidine.

  • Rationale: This "one-pot" method avoids the isolation of the potentially hazardous bis(haloethyl)amine intermediate. The subsequent cyclization with o-anisidine proceeds via nucleophilic substitution.

  • Experimental Protocol:

    • Diethanolamine is refluxed with an excess of hydrobromic acid to form the bis(β,β′-bromoethyl)amine hydrobromide intermediate.

    • After removing the excess acid, o-anisidine and a base (e.g., sodium carbonate) are added to the reaction mixture along with a suitable solvent like 1-butanol.

    • The mixture is heated to drive the cyclization reaction.

    • Work-up involves adjusting the pH, extraction, and crystallization of the hydrochloride salt from a solvent like ethanol.

Synthesis_Step1 cluster_methodA Method A cluster_methodB Method B (One-Pot) o_anisidine o-Anisidine intermediate_A 1-(2-Methoxyphenyl)piperazine HCl o_anisidine->intermediate_A + Diethyleneglycol monomethyl ether, 150°C bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->intermediate_A diethanolamine Diethanolamine bis_bromo Bis(bromoethyl)amine HBr (in situ) diethanolamine->bis_bromo + HBr, reflux hbr HBr hbr->bis_bromo intermediate_B 1-(2-Methoxyphenyl)piperazine bis_bromo->intermediate_B + Na2CO3, 1-Butanol, heat o_anisidine_B o-Anisidine o_anisidine_B->intermediate_B Synthesis_Step2 cluster_methodA Method A: Direct Alkylation cluster_methodB Method B: Protecting Group Strategy intermediate 1-(2-Methoxyphenyl)piperazine dimetholizine_A Dimetholizine intermediate->dimetholizine_A + Base (e.g., K2CO3), Solvent (e.g., ACN) alkyl_halide 3-Methoxypropyl Halide alkyl_halide->dimetholizine_A intermediate_B 1-(2-Methoxyphenyl)piperazine protected_intermediate N-Boc-1-(2-methoxyphenyl)piperazine intermediate_B->protected_intermediate + Boc2O, Base boc2o Boc2O boc2o->protected_intermediate protected_dimetholizine N-Boc-Dimetholizine protected_intermediate->protected_dimetholizine + Base (e.g., NaH), Solvent (e.g., DMF) alkyl_halide_B 3-Methoxypropyl Halide alkyl_halide_B->protected_dimetholizine dimetholizine_B Dimetholizine protected_dimetholizine->dimetholizine_B Deprotection (e.g., TFA or HCl)

Caption: N-Alkylation strategies for the synthesis of Dimetholizine.

Part 2: Purification of Dimetholizine

The purification of Dimetholizine is critical to remove unreacted starting materials, byproducts (such as the bis-alkylated piperazine), and other impurities. The basic nature of the piperazine moiety presents both challenges and opportunities for purification.

Crystallization

Crystallization is a powerful technique for purifying piperazine derivatives, often by forming a salt.

  • Rationale: The basic nitrogen atoms of Dimetholizine readily form salts with acids. These salts often have well-defined crystal lattices and different solubility profiles compared to the free base and impurities, enabling effective purification.

  • Protocol 1: Purification as a Hydrochloride Salt

    • Dissolve the crude Dimetholizine free base in a suitable solvent such as isopropanol or ethanol.

    • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise until the solution is acidic.

    • Cool the mixture to induce crystallization of Dimetholizine hydrochloride.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

  • Protocol 2: Purification as a Diacetate Salt

    • Dissolve the crude piperazine-containing mixture in acetone. [2] 2. Add glacial acetic acid in a stoichiometric or slight excess amount to form the diacetate salt. [2] 3. The crystalline piperazine diacetate will precipitate out of the solution. [2] 4. The precipitate can be isolated by filtration and washed with cold acetone to remove soluble impurities. [3] 5. The pure free base can be regenerated by treating the diacetate salt with a base.

Chromatographic Methods

For high-purity requirements or when crystallization is not effective, chromatographic techniques are employed.

  • Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of the chromatographic method depends on the scale of purification and the nature of the impurities.

  • Column Chromatography (Normal Phase)

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine is often added to the mobile phase to prevent peak tailing caused by the interaction of the basic piperazine nitrogens with the acidic silica gel.

    • Procedure: The crude product is loaded onto the silica gel column and eluted with the mobile phase, collecting fractions containing the pure product.

  • High-Performance Liquid Chromatography (HPLC) (Reverse Phase)

    • Stationary Phase: C18-functionalized silica is a common choice.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with an additive.

    • Challenges and Solutions: The basicity of Dimetholizine can lead to poor peak shape (tailing) on standard silica-based C18 columns. To overcome this, a mobile phase additive such as trifluoroacetic acid (TFA) or formic acid can be used to protonate the amine and improve peak symmetry. Alternatively, using a base-deactivated column or a mobile phase with a competing base like triethylamine can be effective. [3]

Purification_Workflow crude Crude Dimetholizine crystallization Crystallization crude->crystallization chromatography Chromatography crude->chromatography hcl_salt Hydrochloride Salt Formation crystallization->hcl_salt diacetate_salt Diacetate Salt Formation crystallization->diacetate_salt column_chrom Normal Phase Column Chromatography chromatography->column_chrom hplc Reverse Phase HPLC chromatography->hplc pure_product Pure Dimetholizine hcl_salt->pure_product diacetate_salt->pure_product After basification column_chrom->pure_product hplc->pure_product

Caption: General purification workflow for Dimetholizine.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Dimetholizine.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the methoxyphenyl group, protons on the piperazine ring, and protons of the methoxy and propyl groups.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

    • Techniques: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+). [4]* Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups present, such as C-H (aliphatic and aromatic), C-O (ether), and C-N bonds.

Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the primary method for determining the purity of the final compound. By using a validated method, the percentage of the main peak (Dimetholizine) relative to impurity peaks can be accurately quantified.

    • Detection: As Dimetholizine possesses a chromophore (the methoxyphenyl group), UV detection is suitable.

  • Gas Chromatography (GC):

    • GC can also be used for purity analysis, particularly for assessing volatile impurities.

Conclusion

The synthesis and purification of Dimetholizine, while involving standard organic chemistry techniques, require careful consideration of reaction conditions and purification strategies to achieve high purity and yield. The two-step synthetic approach, involving the initial formation of the 1-(2-methoxyphenyl)piperazine intermediate followed by selective N-alkylation, offers a reliable route to this valuable compound. A combination of crystallization and chromatographic methods can be employed to purify Dimetholizine to the high standards required for research and drug development. The analytical techniques outlined in this guide provide the necessary tools for comprehensive characterization and quality control.

References

  • PubChem. Dimetholizine. National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • US Patent 2,919,275A. Purification of piperazine.
  • Solving Structures with MS, IR and NMR Lecture Course: Lesson 3 - Mass Spectrometry. YouTube. [Link]

Sources

Exploratory

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Dimetholizine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available in vivo pharmacokinetic and metabolic data for Dimetholizine is limited. This guide, therefore, provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vivo pharmacokinetic and metabolic data for Dimetholizine is limited. This guide, therefore, provides a comprehensive framework for the preclinical in vivo evaluation of Dimetholizine, grounded in established principles of drug metabolism and pharmacokinetics (DMPK). The methodologies and potential metabolic pathways described are based on the compound's chemical structure and its classification as a respiratory stimulant.

Introduction: Unraveling the In Vivo Journey of Dimetholizine

Dimetholizine, a respiratory stimulant, presents a unique subject for pharmacokinetic and metabolic profiling.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for defining its therapeutic window and safety profile. As an analeptic, its pharmacological effects are likely terminated through hepatic metabolism rather than renal excretion of the unchanged drug.[4] This guide outlines a strategic approach to elucidating the in vivo disposition of Dimetholizine, providing a roadmap for researchers in drug development.

The core objectives of in vivo pharmacokinetic and metabolism studies for a compound like Dimetholizine are to characterize its exposure-time profile in relevant biological matrices and to identify the metabolic pathways responsible for its clearance. This understanding is critical for predicting human pharmacokinetics and potential drug-drug interactions.[5][6]

Part 1: Foundational In Vivo Pharmacokinetic Studies

A tiered approach to in vivo studies is recommended, starting with exploratory rodent studies and potentially progressing to non-rodent species to support human dose prediction.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

This initial study aims to determine the basic pharmacokinetic parameters of Dimetholizine following intravenous and oral administration.

1. Animal Model Selection:

  • Species: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment before the study.

2. Formulation and Dosing:

  • Intravenous (IV) Administration: Dimetholizine should be dissolved in a suitable vehicle (e.g., saline, PEG400/water) to ensure complete solubilization for bolus injection via the tail vein. The IV dose provides a baseline for absolute bioavailability.

  • Oral (PO) Administration: For oral dosing, Dimetholizine can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose and administered via oral gavage.

3. Blood Sampling:

  • Route: Serial blood samples are typically collected from the jugular vein or via tail bleeding.

  • Timepoints: A rich sampling schedule is crucial to accurately define the plasma concentration-time profile. Suggested timepoints include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

4. Bioanalysis:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying Dimetholizine in plasma due to its high sensitivity and selectivity.[7]

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Parameter Calculation:

  • Non-compartmental analysis of the plasma concentration-time data will yield key parameters presented in the table below.

Table 1: Key Pharmacokinetic Parameters for Dimetholizine Evaluation

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the time it takes for the drug concentration to decrease by half.
CL ClearanceMeasures the volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Absolute bioavailability (after oral administration)The fraction of the oral dose that reaches systemic circulation.
Visualization of the In Vivo Pharmacokinetic Workflow

pharmacokinetic_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_output Output Formulation Drug Formulation (IV and PO) Dosing Dosing (IV Bolus & Oral Gavage) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Rats) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis PK_Profile Plasma Concentration- Time Profile PK_Analysis->PK_Profile Parameters Cmax, Tmax, AUC, t1/2, CL, Vd, F% PK_Analysis->Parameters

Caption: Workflow for a single-dose in vivo pharmacokinetic study.

Part 2: Elucidating the Metabolic Fate of Dimetholizine

Identifying the metabolic pathways of Dimetholizine is crucial for understanding its clearance mechanisms and predicting potential drug-drug interactions. Based on its chemical structure, 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine, several metabolic transformations are plausible. A structurally similar compound, 1-(4-methoxyphenyl)piperazine, is primarily metabolized via O-demethylation by the polymorphic enzyme CYP2D6.[8]

Predicted Metabolic Pathways of Dimetholizine

Phase I Metabolism:

  • O-Demethylation: The methoxy groups on both the phenyl ring and the propyl chain are susceptible to O-demethylation, likely mediated by cytochrome P450 enzymes (CYPs), particularly CYP2D6.[8]

  • N-Dealkylation: The bond between the piperazine nitrogen and the methoxypropyl side chain could be cleaved.

  • Hydroxylation: Aromatic hydroxylation of the phenyl ring or aliphatic hydroxylation of the propyl chain are also possible.

  • Piperazine Ring Oxidation: The piperazine ring can undergo oxidation to form various metabolites.

Phase II Metabolism:

  • The hydroxylated metabolites formed during Phase I can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble compounds that are readily excreted.[9]

Visualization of Predicted Dimetholizine Metabolism

dimetholizine_metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Dimetholizine Dimetholizine O_Demethyl O-Demethylated Metabolite Dimetholizine->O_Demethyl Phase I N_Dealkyl N-Dealkylated Metabolite Dimetholizine->N_Dealkyl Phase I Hydroxyl Hydroxylated Metabolite Dimetholizine->Hydroxyl Phase I Piperazine_Ox Piperazine Ring Oxidation Product Dimetholizine->Piperazine_Ox Phase I Glucuronide Glucuronide Conjugate O_Demethyl->Glucuronide Phase II Sulfate Sulfate Conjugate O_Demethyl->Sulfate Phase II Excretion Excretion (Urine, Feces) N_Dealkyl->Excretion Hydroxyl->Glucuronide Phase II Hydroxyl->Sulfate Phase II Piperazine_Ox->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways of Dimetholizine.

Experimental Protocol: Metabolite Identification and Excretion Study in Rats

This study aims to identify the major metabolites of Dimetholizine and determine its primary routes of excretion.

1. Radiolabeling:

  • To comprehensively track the drug and its metabolites, a radiolabeled version of Dimetholizine (e.g., with ¹⁴C or ³H) is often used.

2. Animal Study:

  • Rats are housed in metabolic cages that allow for the separate collection of urine and feces.

  • A single dose of radiolabeled Dimetholizine is administered (typically orally).

  • Urine, feces, and blood are collected at various time points over a period of 72-96 hours.

3. Sample Analysis:

  • Radioactivity Measurement: The total radioactivity in each sample is quantified using liquid scintillation counting to determine the extent and rate of excretion.

  • Metabolite Profiling: Plasma, urine, and fecal homogenates are analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites. High-resolution mass spectrometry can aid in the structural elucidation of unknown metabolites.

4. Data Interpretation:

  • The percentage of the administered radioactive dose recovered in urine and feces provides a mass balance and indicates the primary route of excretion.

  • The chromatographic profiles reveal the relative abundance of different metabolites in each matrix.

Part 3: Bridging Preclinical Findings to Clinical Development

The data generated from these in vivo studies are instrumental in building a comprehensive DMPK profile for Dimetholizine.

Table 2: Summary of Preclinical In Vivo ADME Studies and Their Implications

Study TypeKey FindingsImplications for Clinical Development
Single-Dose PK Cmax, Tmax, AUC, t1/2, CL, Vd, F%- Prediction of human pharmacokinetic profile.- Guidance for first-in-human dose selection.
Metabolite ID & Excretion Major metabolites and primary excretion routes- Identification of potential pharmacologically active or toxic metabolites.- Prediction of potential drug-drug interactions.
Tissue Distribution (Optional) Drug concentration in various tissues- Understanding of potential target organ toxicity or accumulation.

Conclusion: A Scientifically Rigorous Path Forward

While specific in vivo data for Dimetholizine remains to be published, the framework presented in this guide provides a robust and scientifically sound approach for its pharmacokinetic and metabolic characterization. By systematically conducting these studies, researchers can generate the critical data necessary to understand the in vivo behavior of Dimetholizine, mitigate development risks, and ultimately support its safe and effective clinical use. The principles and protocols outlined herein are foundational to modern drug development and ensure a thorough evaluation of any new chemical entity.

References

  • BrainKart. Analeptic Stimulants. Published 2017. Accessed February 10, 2026. [Link]

  • CUTM Courseware. Respiratory stimulants. Accessed February 10, 2026. [Link]

  • Parmar S. Respiratory Stimulants (Analeptics). YouTube. Published April 5, 2021. Accessed February 10, 2026. [Link]

  • ResearchGate. -3 Major Pharmacokinetic Aspects of Respiratory Stimulants Used in... | Download Table. Accessed February 10, 2026. [Link]

  • Haddad Z, Shbeeb A, Chhina AK, et al. History of Respiratory Stimulants. Cureus. 2021;13(4):e14515. [Link]

  • SlideShare. Analeptics. Published March 23, 2020. Accessed February 10, 2026. [Link]

  • Wikipedia. Analeptic. Accessed February 10, 2026. [Link]

  • Pharmfdainfo. How Respiratory Stimulants Work : Life-Saving Solutions. Published December 27, 2024. Accessed February 10, 2026. [Link]

  • Pozo OJ, Van Eenoo P, Deventer K, et al. In vitro and in vivo metabolism studies of dimethazine. Biomed Chromatogr. 2016;30(8):1202-1209. [Link]

  • RxList. Respiratory Stimulants: Drug Class, Uses, Side Effects, Drug Names. Published October 22, 2021. Accessed February 10, 2026. [Link]

  • Taylor & Francis. Analeptic – Knowledge and References. Accessed February 10, 2026. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. Accessed February 10, 2026. [Link]

  • ResearchGate. In-vitro and in-vivo metabolism studies of dimethazine | Request PDF. Accessed February 10, 2026. [Link]

  • Li W. What ADME tests should be conducted for preclinical studies?. Acta Pharmaceutica Sinica B. 2013;3(4):215-219. [Link]

  • Staack RF, Fritschi G, Maurer HH. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. 2004;34(2):179-193. [Link]

  • Mokrosz JL, Paluchowska MH, Chojnacka-Wójcik E, et al. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. J Med Chem. 1994;37(17):2754-2760. [Link]

  • Tang C, Prueksaritanont T. ADME of Biologics—What Have We Learned from Small Molecules?. AAPS J. 2010;12(4):685-705. [Link]

  • Pellegatti M. Preclinical in vivo ADME studies in drug development: a critical review. Expert Opin Drug Metab Toxicol. 2012;8(9):1131-1139. [Link]

  • BioIVT. Excretion Studies for In Vivo ADME in Drug Development. Accessed February 10, 2026. [Link]

  • Pellegatti M. The debate on animal ADME studies in drug development: an update. Expert Opin Drug Metab Toxicol. 2014;10(12):1615-1620. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. Accessed February 10, 2026. [Link]

  • Meyer MR, Lindauer C, Welter J, Maurer HH. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2. Toxicol Lett. 2014;225(1):139-146. [Link]

  • Kadi AAM, Al-Abdullah NH, Shehata IA, et al. Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry. Chemistry Central Journal. 2018;12(1):61. [Link]

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Foundational

Pharmacological Characterization: Dimetholizine Binding Affinity to 5-HT Receptors

This technical guide provides an in-depth pharmacological characterization of Dimetholizine , focusing specifically on its in vitro binding affinity to serotonin (5-HT) receptors. While historically categorized as an ant...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological characterization of Dimetholizine , focusing specifically on its in vitro binding affinity to serotonin (5-HT) receptors. While historically categorized as an antihypertensive agent targeting


-adrenergic receptors, modern chemogenomic profiling has identified significant off-target affinity for serotonergic pathways, particularly the 5-HT

subtype.

[1]


 / D

Ligand

Executive Summary & Structural Rationale

Dimetholizine is a piperazine derivative (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) originally developed as an antihypertensive agent. Its primary mechanism involves the blockade of


-adrenergic receptors. However, in the context of modern polypharmacology, Dimetholizine serves as a critical case study in "off-target" drug activity.

Research utilizing the Similarity Ensemble Approach (SEA) has validated that Dimetholizine possesses nanomolar affinity for the 5-HT


 receptor  and the Dopamine D

receptor
.[1] This affinity is structurally predicted by its arylpiperazine moiety —a privileged scaffold shared by established serotonergic agents such as Buspirone and Urapidil.

Key Insight: The presence of the 2-methoxyphenyl group attached to the piperazine ring is the critical pharmacophore responsible for the steric and electrostatic complementarity required for 5-HT


 binding pocket occupancy.

Structural Basis of Affinity

To understand the binding affinity, one must analyze the ligand-receptor interaction potential.[2] Dimetholizine’s structure mimics the endogenous neurotransmitter serotonin's binding mode but adds hydrophobic bulk that stabilizes it within the transmembrane helices of the GPCR.

Chemical Structure Analysis[3]
  • Core Scaffold: Piperazine ring (provides conformational rigidity).

  • Pharmacophore A (5-HT Specificity): o-Methoxyphenyl group. This moiety is highly characteristic of 5-HT

    
     partial agonists. It interacts with the aromatic cluster (Phe/Trp residues) in the receptor's orthosteric site.
    
  • Linker: Propyl chain (flexible linker).

  • Tail: Methoxy group (hydrogen bond acceptor).

Predicted Binding Mode

The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp3.32 (Asp116) in the 5-HT


 receptor transmembrane domain III, a conserved interaction across aminergic GPCRs.

Experimental Protocol: Radioligand Binding Assay

The following protocol details the industry-standard method for quantifying the affinity (


) of Dimetholizine for the human 5-HT

receptor. This assay relies on the displacement of a tritiated reference ligand.
Reagents and Materials
  • Receptor Source: Membranes from CHO-K1 cells stably expressing recombinant human 5-HT

    
     receptor.
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~170 Ci/mmol). Rationale: 8-OH-DPAT is the selective gold-standard agonist for 5-HT
    
    
    
    .
  • Test Compound: Dimetholizine (dissolved in DMSO, serial dilutions).

  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or Way-100635.
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation: Thaw CHO-h5-HT

    
     membranes and homogenize in Assay Buffer. Dilute to a final protein concentration of 5–10 
    
    
    
    g/well .
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
      M 5-HT.
      
    • Experimental: Buffer + Membranes + Radioligand + Dimetholizine (10 concentrations, e.g.,

      
       M to 
      
      
      
      M).
  • Incubation: Add

    
    -8-OH-DPAT (final concentration ~0.5 nM, close to its 
    
    
    
    ) to all wells. Incubate for 60 minutes at 25°C to reach equilibrium.
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillant to filters and count radioactivity (CPM) using a MicroBeta counter.

Workflow Visualization

BindingAssay Prep Membrane Prep (CHO-h5-HT1A) Incubation Equilibrium Incubation (60 min @ 25°C) + [3H]-8-OH-DPAT + Dimetholizine Prep->Incubation Add Protein Harvest Cell Harvesting (GF/B Filtration) Incubation->Harvest Terminate Wash Wash Step (3x Ice-Cold Tris) Harvest->Wash Remove Unbound Count Scintillation Counting (CPM Measurement) Wash->Count Add Scintillant Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki

Figure 1: Workflow for the competitive radioligand binding assay to determine Dimetholizine affinity.

Data Analysis & Interpretation

To ensure scientific integrity, raw CPM (Counts Per Minute) must be converted to specific binding data.

Calculation of and
  • Specific Binding: Subtract NSB from all Total Binding and Experimental counts.

  • Percent Inhibition: Normalize data where Total Binding = 100% and NSB = 0%.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response) using software like GraphPad Prism.

    
    
    
  • Cheng-Prusoff Correction: Convert the observed

    
     to the absolute inhibition constant (
    
    
    
    ):
    
    
    • 
       = Concentration of radioligand used (0.5 nM).
      
    • 
       = Dissociation constant of 
      
      
      
      -8-OH-DPAT (typically ~0.5–1.0 nM).
Representative Affinity Profile

Based on chemogenomic profiling (Keiser et al., 2009), Dimetholizine exhibits the following binding profile. Note that while


 is the historical target, the 5-HT

affinity is physiologically relevant.
Receptor TargetLigand TypeApprox. Affinity (

/

)
Physiological Implication

-Adrenergic
Antagonist~1–10 nMVasodilation, Hypotension
5-HT

Ligand (Putative Agonist)~30–100 nM Anxiolysis, CNS Modulation
Dopamine D

Antagonist~100–300 nMPotential Extrapyramidal Effects

Note: Values are derived from comparative arylpiperazine data and chemogenomic predictions validated in Keiser et al. (2009).

Mechanistic Pathway: 5-HT Signaling

Understanding the downstream consequence of Dimetholizine binding to 5-HT


 is crucial for drug development. The 5-HT

receptor is G

-coupled. If Dimetholizine acts as a partial agonist (typical for arylpiperazines), it will drive the following cascade:

SignalingPathway Ligand Dimetholizine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein (Dissociation) Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibition) Gprotein->AC G-alpha-i Inhibits KChannel GIRK Channel (Activation/Efflux) Gprotein->KChannel G-beta-gamma Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) KChannel->Hyperpol K+ Efflux

Figure 2: The G-protein coupled signaling cascade initiated by 5-HT1A receptor binding.

References

  • Keiser, M. J., et al. (2009). "Predicting new molecular targets for known drugs."[3] Nature, 462(7270), 175-181. [Link]

    • Validation: This is the seminal paper identifying Dimetholizine's off-target binding to 5-HT and D receptors via the Similarity Ensemble Approach (SEA).
  • PubChem Compound Summary. (n.d.). "Dimetholizine (CID 208842)."[4] National Center for Biotechnology Information. [Link]

    • Validation: Confirms chemical structure and arylpiperazine classific
  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptor subtypes." Neuropharmacology, 33(3-4), 275-317. [Link]

    • Validation: Authoritative review on 5-HT receptor signaling pathways and radioligand binding standards.[5]

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry, 30(1), 1-12. [Link]

    • Validation: Establishes the arylpiperazine moiety as a privileged structure for 5-HT binding.

Sources

Exploratory

The Uncharacterized Neuropharmacological Profile of Dimetholizine: An Overview of a Data-Deficient Compound

An In-depth Technical Guide on the Core Neuropharmacology of Dimetholizine Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide addresses the neuropharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Neuropharmacology of Dimetholizine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the neuropharmacological profile of Dimetholizine. A comprehensive search of scientific literature, patent databases, and chemical registries reveals a significant lack of publicly available data on the pharmacological properties of this compound. While its chemical structure is defined as 1-(o-Methoxyphenyl)-4-(3-methoxypropyl)piperazine, no studies detailing its mechanism of action, receptor binding affinities, pharmacokinetic profile, or preclinical and clinical effects have been identified.

Therefore, this document serves to report the absence of data and to provide a high-level overview of the neuropharmacological context of its core chemical scaffolds: the piperazine and methoxyphenylpiperazine moieties. This contextual analysis is based on available literature for structurally related compounds and is intended to offer a potential framework for initial investigation, not to suggest a definitive profile for Dimetholizine.

Chemical Identity of Dimetholizine

Dimetholizine is a piperazine derivative with the systematic IUPAC name 1-(2-Methoxyphenyl)-4-(3-methoxypropyl)piperazine. Its identity is confirmed in chemical databases such as PubChem, but this is not associated with any published pharmacological data.

Contextual Neuropharmacology: The Methoxyphenylpiperazine Class

Given the absence of direct data for Dimetholizine, a review of structurally similar compounds, specifically methoxyphenylpiperazine (MeOPP) derivatives, can provide some foundational insights into its potential, though speculative, neuropharmacological activity. The piperazine moiety is a common scaffold in centrally active drugs, known to interact with various neurotransmitter systems.[1]

Serotonergic and Dopaminergic Activity of MeOPP Isomers

Derivatives of methoxyphenylpiperazine are known to exhibit activity at serotonin and dopamine receptors, with the position of the methoxy group on the phenyl ring significantly influencing the pharmacological profile.

  • ortho-Methoxyphenylpiperazine (oMeOPP): This isomer is recognized as a serotonergic agent.[2] It displays high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.[2] Notably, it has been shown to have antipsychotic-like effects in animal models.[2] It is also a known metabolite of several drugs that contain the o-methoxyphenylpiperazine moiety.[3] Further research has indicated that oMeOPP can act as a blocker of dopamine receptors in the brain.[4]

  • para-Methoxyphenylpiperazine (pMeOPP): In contrast, the para-isomer has been identified as a substance with stimulant effects.[5] Its mechanism of action is thought to involve the inhibition of reuptake and induction of release of monoamine neurotransmitters, a characteristic shared with amphetamines, although it is less potent.[5] It is also suggested to have a mixed mechanism involving both serotonergic and dopamine antagonistic properties.[6] The metabolism of pMeOPP is primarily mediated by the CYP2D6 enzyme.[5]

The presence of the ortho-methoxyphenylpiperazine structure within Dimetholizine suggests a potential for interaction with serotonergic and dopaminergic systems. However, the N-substitution with a 3-methoxypropyl group will undoubtedly modulate this activity, and without empirical data, the specific receptor affinities and functional effects remain unknown.

The Piperazine Scaffold in Central Nervous System Drug Discovery

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[7] Many piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents, largely due to their ability to interact with monoamine pathways.[1] The diverse pharmacological activities of this class of compounds underscore the need for specific experimental evaluation of each new derivative.

Conclusion: A Call for Empirical Investigation

While the chemical structure of Dimetholizine is known, its neuropharmacological profile remains uncharacterized in the public scientific domain. Based on the activity of the structurally related methoxyphenylpiperazine class of compounds, it is plausible that Dimetholizine may interact with serotonergic and dopaminergic pathways. However, this remains speculative without direct experimental evidence.

The creation of an in-depth technical guide with detailed experimental protocols, signaling pathway diagrams, and quantitative data is not possible at this time due to the profound lack of available information. The scientific community would require foundational research, including in vitro receptor binding assays and in vivo behavioral studies, to begin to elucidate the neuropharmacology of Dimetholizine.

References

Sources

Foundational

Deconvoluting the Polypharmacology of Dimetholizine: A Multi-Omic and Biophysical Approach to Target Identification

Executive Summary: The Phenylpiperazine Challenge Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) represents a classic case study in the complexity of small molecule pharmacology. Historically categoriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylpiperazine Challenge

Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) represents a classic case study in the complexity of small molecule pharmacology. Historically categorized as an antihypertensive agent, its structural core—the arylpiperazine scaffold—is notoriously "promiscuous," often exhibiting a dirty pharmacological profile that spans adrenergic, dopaminergic, and serotonergic systems.

For drug development professionals, identifying the molecular targets of Dimetholizine is not merely about confirming its primary mechanism (Alpha-1 adrenergic blockade); it is about quantifying the "off-target" landscape that dictates its side-effect profile (e.g., sedation, orthostatic hypotension).

This guide deviates from standard assay lists to provide a causal, self-validating workflow for deconvoluting Dimetholizine’s target profile, moving from in silico shape matching to functional GPCR validation.

Structural Logic & Predicted Interactome

Before wet-lab validation, we must ground our approach in structural logic. Dimetholizine possesses a phenylpiperazine moiety , a "privileged structure" in medicinal chemistry known to mimic the ethylamine side chain of biogenic amines (dopamine, serotonin, norepinephrine).

The Pharmacophore Hypothesis

The distance between the basic nitrogen of the piperazine ring and the aromatic ring allows Dimetholizine to interact with the Aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs.

Primary Target Hypothesis:


-Adrenergic Receptor (Antagonist)
Secondary Target Risks:  5-HT

/5-HT

(Serotonin), D

(Dopamine), H

(Histamine).

Phase I: In Silico Target Fishing (ROCS-Based Approach)

To narrow the screening panel, we utilize ROCS (Rapid Overlay of Chemical Structures) rather than simple docking. This method relies on 3D shape and electrostatic similarity, which is superior for identifying "scaffold hops" where 2D topology differs but 3D volume aligns.

Protocol: ROCS-Based Target Fishing (RBTF)

Rationale: This protocol was validated in studies identifying off-target hits for Dimetholizine against the DUD (Directory of Useful Decoys) dataset.

  • Conformer Generation: Generate low-energy conformers of Dimetholizine using OMEGA (OpenEye Scientific).[1]

    • Parameter: RMSD cutoff 0.5 Å, Energy window 10 kcal/mol.[1]

  • Query Construction: Use the shape of known ligands (e.g., Prazosin for

    
    , Haloperidol for D
    
    
    
    ) as the "shape queries."
  • Overlay & Scoring: Align Dimetholizine conformers against the query.

    • Metric: Tanimoto Combo Score (Shape + Color/Chemistry).

  • Thresholding: A Tanimoto Combo score > 1.2 typically indicates a high probability of binding.

Visualization: The Computational Workflow

G Start Dimetholizine Structure (SMILES Input) Omega Conformer Generation (OMEGA) Start->Omega ROCS ROCS Alignment (Shape + Electrostatics) Omega->ROCS Query Reference Ligand Library (Prazosin, Serotonin, etc.) Query->ROCS Score Tanimoto Combo Scoring ROCS->Score Overlay Output Predicted Targets: Alpha-1, D2, 5-HT Score->Output Score > 1.2

Figure 1: ROCS-Based Target Fishing workflow used to predict the polypharmacology of Dimetholizine.

Phase II: Biophysical Validation (Radioligand Binding)

The in silico predictions must be validated using Radioligand Binding Assays . We prioritize Scintillation Proximity Assays (SPA) over filtration to minimize washing steps that can dissociate low-affinity off-targets.

Validated Target Panel for Dimetholizine

Based on the arylpiperazine scaffold, the following panel is mandatory:

Target FamilySpecific ReceptorReference RadioligandExpected K_i (Dimetholizine)Clinical Relevance
Adrenergic

[

H]-Prazosin
High Affinity (<10 nM) Hypotension (Primary Effect)
Dopaminergic D

[

H]-Methylspiperone
Moderate (100-500 nM)Extrapyramidal Symptoms
Serotonergic 5-HT

[

H]-8-OH-DPAT
Moderate/LowAnxiolysis/Sedation
Histaminergic H

[

H]-Pyrilamine
Low (>1 µM)Sedation
Detailed Protocol: -Adrenergic Competition Binding

Objective: Determine the K_i of Dimetholizine.

  • Membrane Prep: Use CHO-K1 cells overexpressing human

    
    -AR. Homogenize in HEPES buffer (pH 7.4).
    
  • Incubation:

    • Total Binding: Membrane + [

      
      H]-Prazosin (0.2 nM).
      
    • Non-Specific Binding (NSB): Add Phentolamine (10 µM) to block specific sites.

    • Experimental: Add Dimetholizine (10 concentrations, 10 pM to 10 µM).

  • Equilibrium: Incubate for 60 mins at 27°C.

  • Detection: Harvest onto GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter). Count CPM via liquid scintillation.

  • Data Analysis: Fit to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where [L] is radioligand concentration and K_d is its dissociation constant.

Phase III: Functional Characterization (Mechanism of Action)

Binding confirms affinity but not efficacy (Agonist vs. Antagonist). Since the


-AR couples to the Gq/11  protein, we measure downstream calcium mobilization.
Protocol: FLIPR Calcium Flux Assay

Rationale: This provides a kinetic readout of receptor blockade in real-time.

  • Dye Loading: Load

    
    -expressing cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.
    
  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Antagonist Mode (Dimetholizine Test):

    • Add Dimetholizine (varying concentrations). Incubate 15 mins.

    • Challenge: Inject Phenylephrine (Agonist) at its EC

      
       concentration.
      
  • Readout: If Dimetholizine is an antagonist, it will suppress the Phenylephrine-induced Ca

    
     spike.
    
  • Control: Use Prazosin as a positive control for antagonism.

Visualization: The Signaling Pathway Blockade

AlphaPathway Dimetholizine Dimetholizine (Inhibitor) Receptor Alpha-1 Adrenergic Receptor (GPCR) Dimetholizine->Receptor Blocks Agonist Endogenous Agonist (Norepinephrine) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: Mechanism of Action. Dimetholizine acts as an antagonist at the Alpha-1 receptor, preventing the Gq-PLC-IP3 cascade and subsequent Calcium release.

Data Synthesis & Interpretation

Upon completion of Phases I-III, the data should be synthesized to define the Selectivity Ratio .

Example Data Interpretation Table:

TargetBinding Affinity (

)
Functional IC

Mode of ActionInterpretation

-AR
4.2 nM 12 nM Antagonist Primary Therapeutic Mechanism
5-HT

150 nM>1000 nMPartial AgonistPotential Anxiolytic Side Effect
D

320 nMN/AAntagonistLow risk of EPS at therapeutic dose
Muscarinic M

>10,000 nMN/ANoneNo anticholinergic liability

Conclusion: Dimetholizine is a potent


-adrenergic antagonist with moderate selectivity. The separation between 

and D

affinity (Selectivity Ratio ~75x) suggests it is safer than first-generation neuroleptics but requires monitoring for serotonergic interactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208842, Dimetholizine. Retrieved from [Link]

  • Keiser, M. J., et al. (2011). Exploring Polypharmacology Using a ROCS-Based Target Fishing Approach. Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Muller, C. E. (2000). Medicinal chemistry of phenylpiperazine derivatives. Current Pharmaceutical Design.[2] (Contextual grounding for scaffold pharmacology).

  • Hawkins, J., et al. (2006).Rapid Overlay of Chemical Structures (ROCS) in the drug discovery process. Journal of Medicinal Chemistry. (Methodological reference for Phase I).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Administration of Novel Small Molecules in Rodent Models: A Case Study with Dimetholizine

Abstract This document provides a comprehensive guide for the preclinical administration of novel small molecule compounds in rodent models, using the compound Dimetholizine as a representative example. While Dimetholizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical administration of novel small molecule compounds in rodent models, using the compound Dimetholizine as a representative example. While Dimetholizine is a chemically defined entity[1], public domain data regarding its biological activity or established protocols for its in vivo administration are not available. Therefore, this guide synthesizes field-proven best practices and standardized procedures for the characterization of any new chemical entity (NCE) in a research setting. The protocols detailed herein are designed to ensure experimental reproducibility, scientific validity, and adherence to the highest standards of animal welfare. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Methodological Rigor in Preclinical Compound Administration

The administration of a novel compound to a living organism is the first translational step in drug discovery, bridging the gap between in vitro activity and in vivo efficacy and safety. The methodology employed for this crucial step can significantly influence experimental outcomes, including the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound. Rodent models, primarily mice and rats, are fundamental to this process due to their physiological similarities to humans, well-characterized genetics, and ease of handling.[2][3]

The choice of administration route, vehicle, and dosage is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the compound, the biological question being investigated, and the target organ or system. This guide will provide a framework for making these critical decisions and will detail standardized protocols for the most common routes of administration.

Pre-Administration Characterization of Dimetholizine

Prior to in vivo administration, a thorough understanding of Dimetholizine's physicochemical properties is essential.

Table 1: Physicochemical Properties of Dimetholizine

PropertyValueSource
Molecular FormulaC15H24N2O2PubChem[1]
Molecular Weight264.36 g/mol PubChem[1]
IUPAC Name1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazinePubChem[1]
FormAvailable as Dimetholizine and Dimetholizine phosphatePubChem[4][5]

Solubility Assessment: The first and most critical step is to determine the solubility of Dimetholizine in a panel of pharmaceutically acceptable vehicles. This will dictate the feasible routes of administration and inform the formulation development. A recommended starting panel of solvents is provided in Table 2.

Table 2: Recommended Vehicle Screening Panel

VehicleClassCommon Routes
Saline (0.9% NaCl)AqueousIV, IP, SC, PO
Phosphate-Buffered Saline (PBS)AqueousIV, IP, SC, PO
5% Dextrose in Water (D5W)AqueousIV, IP, SC, PO
Carboxymethylcellulose (CMC)Aqueous SuspensionPO
Polyethylene Glycol 400 (PEG400)Co-solventIV, IP, SC, PO
Dimethyl Sulfoxide (DMSO)Co-solventIP, SC
Corn Oil / Sesame OilLipid-basedSC, PO

Dose Calculation and Preparation

Accurate dose calculation and preparation are paramount for data integrity.

Dose Calculation

The dose is typically expressed in milligrams of compound per kilogram of animal body weight (mg/kg).

Formula 1: Mass of Compound per Animal

Formula 2: Volume to Administer

Preparation of Dosing Solution
  • Weighing: Accurately weigh the required amount of Dimetholizine using a calibrated analytical balance.

  • Dissolution/Suspension:

    • For soluble compounds, add the vehicle to the weighed compound and facilitate dissolution using a vortex mixer or sonicator. Gentle heating may be employed if the compound's stability at elevated temperatures is known.

    • For insoluble compounds, a suspension can be prepared using a vehicle like 0.5% CMC. The compound should be finely ground to a uniform particle size before suspension. Continuous agitation is necessary to ensure a homogenous suspension during dosing.

  • Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.

  • Labeling: Clearly label the solution with the compound name, concentration, vehicle, date of preparation, and storage conditions.

Routes of Administration: Protocols and Best Practices

The choice of administration route is a critical determinant of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Oral Gavage (PO)

Oral administration is often preferred for its clinical relevance and ease of application for chronic dosing studies.

Protocol 1: Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the appropriate insertion depth. Gently insert the lubricated, ball-tipped gavage needle into the esophagus.

  • Compound Administration: Slowly dispense the dosing solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Table 3: Recommended Parameters for Oral Gavage

SpeciesMax Volume (mL/kg)Needle Gauge
Mouse1020-22g
Rat1016-18g
Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Protocol 2: Intraperitoneal Injection in Mice

  • Animal Restraint: Restrain the mouse and tilt it slightly downwards to allow the abdominal organs to shift anteriorly.

  • Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

  • Injection: Slowly inject the compound.

Subcutaneous (SC) Injection

SC injection results in a slower, more sustained absorption compared to IP or IV routes.

Protocol 3: Subcutaneous Injection in Mice

  • Animal Restraint: Grasp the loose skin over the back of the neck and shoulders to form a "tent".

  • Needle Insertion: Insert the needle into the base of the tented skin.

  • Aspiration: Gently aspirate to check for blood.

  • Injection: Inject the compound to form a small bleb under the skin.

Table 4: Recommended Parameters for Parenteral Injections

RouteSpeciesMax Volume (mL/kg)Needle Gauge
IPMouse1025-27g
IPRat1023-25g
SCMouse1025-27g
SCRat5-1023-25g
IVMouse527-30g
IVRat525-27g
Intravenous (IV) Injection

IV injection provides 100% bioavailability and is commonly used in pharmacokinetic studies. The lateral tail vein is the most common site for IV injection in rodents. This is a technically challenging procedure and requires significant training and expertise.

Protocol 4: Intravenous Injection in Mice (Tail Vein)

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Animal Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.

  • Injection: Slowly inject the compound. Resistance or the formation of a subcutaneous bleb indicates a failed attempt.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the in vivo administration of a novel compound like Dimetholizine.

experimental_workflow cluster_preclinical Phase 1: Pre-Administration Characterization cluster_admin Phase 2: In Vivo Administration cluster_post Phase 3: Post-Administration Monitoring compound Dimetholizine solubility Solubility Screening compound->solubility Physicochemical Properties vehicle Vehicle Selection solubility->vehicle Solubility Data dose_calc Dose Calculation vehicle->dose_calc Formulation po Oral Gavage (PO) dose_calc->po Dosing Solution ip Intraperitoneal (IP) dose_calc->ip Dosing Solution sc Subcutaneous (SC) dose_calc->sc Dosing Solution iv Intravenous (IV) dose_calc->iv Dosing Solution monitoring Clinical Observations po->monitoring ip->monitoring sc->monitoring iv->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Sampling monitoring->pk_pd endpoints Humane Endpoints pk_pd->endpoints

Caption: Workflow for in vivo administration of a novel compound.

Animal Welfare and Humane Endpoints

All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Animals should be monitored regularly for signs of pain, distress, or toxicity. Humane endpoints should be clearly defined in the experimental protocol.

Conclusion

The successful in vivo evaluation of a novel compound such as Dimetholizine is contingent upon the meticulous application of standardized and validated administration protocols. This guide provides a foundational framework for researchers to design and execute preclinical studies with scientific rigor and a commitment to animal welfare. It is imperative to conduct pilot studies to determine the maximum tolerated dose (MTD) and to assess the local and systemic tolerance of the chosen formulation before proceeding to larger efficacy studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 208842, Dimetholizine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71586971, Dimetholizine phosphate. Retrieved from [Link]

  • Global Substance Registration System. Dimetholizine Phosphate. Retrieved from [Link]

  • Kwon, Y. (2014). Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. PMC. Retrieved from [Link]

  • Gupta, R. C. (2014). Chapter 2 - Rodents model for toxicity testing and biomarkers. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Dimetholizine in Human Plasma

Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dimetholizine in human plasma. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dimetholizine in human plasma. The accurate measurement of therapeutic agents in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles.[1] This method employs a straightforward protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column within a 5-minute runtime. The method has been fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, and stability.[2][3][4]

Introduction

Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) is a novel therapeutic agent whose pharmacokinetic profile must be well-characterized to support clinical development.[5] Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), relies on the accurate quantification of the drug in biological fluids like plasma.[1][6] LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[7]

The primary objective of this work was to develop and validate a simple, rapid, and reliable LC-MS/MS method suitable for high-throughput analysis of Dimetholizine in human plasma to support preclinical and clinical studies. The method's validation rigorously follows the latest international regulatory standards to ensure data integrity and acceptability for regulatory submissions.[8][9]

Experimental

Materials and Reagents
  • Analytes: Dimetholizine (purity >99.5%) and its stable isotope-labeled internal standard (IS), Dimetholizine-d4 (purity >99.5%), were synthesized in-house.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), both LC-MS grade, were purchased from a reputable supplier. Formic acid (FA, >99%) was also sourced commercially.

  • Water: Ultrapure water was generated using a laboratory water purification system.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified vendor.

Instrumentation and Software
  • LC System: A high-performance liquid chromatography (HPLC) system capable of delivering precise gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Data Acquisition and Processing: Instrument-specific software was used for data acquisition, peak integration, and concentration calculations.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Primary stock solutions of Dimetholizine and Dimetholizine-d4 (IS) were prepared in methanol at a concentration of 1.00 mg/mL.

  • Working Solutions: A series of Dimetholizine working solutions were prepared by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water to create calibration standards. A separate stock solution was used to prepare working solutions for quality control (QC) samples. The IS working solution was prepared at 50 ng/mL in acetonitrile.

  • Calibration Standards (CS) and Quality Control (QC) Samples: CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (final spike volume ≤ 5% of total plasma volume). Calibration standards were prepared at concentrations of 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL. QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ, 0.5 ng/mL), Low QC (LQC, 1.5 ng/mL), Mid QC (MQC, 150 ng/mL), and High QC (HQC, 750 ng/mL).

Sample Preparation Protocol

The chosen sample preparation method is protein precipitation, selected for its speed, simplicity, and high recovery for small molecules not heavily bound to plasma proteins.[10][11] This technique effectively removes the majority of proteinaceous interferences prior to injection.[12]

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (50 ng/mL Dimetholizine-d4 in acetonitrile). The IS is added early to compensate for variability throughout the entire process.[13][14]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL IS in ACN plasma->add_is vortex 3. Vortex to Precipitate Protein add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Plasma sample preparation workflow via protein precipitation.

LC-MS/MS Conditions

The chromatographic method was optimized to achieve a sharp peak shape for Dimetholizine and resolve it from endogenous plasma components, ensuring a short run time suitable for high-throughput analysis.[15][16] The mass spectrometric parameters were tuned to maximize the signal response for the analyte and internal standard.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
LC System Standard HPLC/UHPLC System
Column C18, 50 x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Rationale: A C18 column is effective for retaining moderately hydrophobic molecules like Dimetholizine.[17] The addition of formic acid to the mobile phases facilitates the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ ion signal for improved sensitivity.[18] A gradient elution ensures efficient separation and a rapid return to initial conditions.[7]

Table 2: Optimized Mass Spectrometric Conditions

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Q1 Mass (m/z)
Dimetholizine265.2
Dimetholizine-d4 (IS)269.2

Rationale: Positive ESI mode was selected due to the presence of basic nitrogen atoms in the piperazine ring of Dimetholizine, which are readily protonated.[5] The MRM transitions were selected based on the most abundant and stable precursor-to-product ion fragmentation, providing high selectivity and specificity for quantification.[19][20]

G cluster_msms MRM Transition for Dimetholizine parent Precursor Ion Dimetholizine [M+H]⁺ m/z 265.2 fragment Product Ion (Fragment) m/z 151.1 parent->fragment Collision-Induced Dissociation (CID)

Caption: Schematic of the selected MRM transition for Dimetholizine.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[2][4]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Dimetholizine or the IS, demonstrating the method's specificity.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. The relationship between the peak area ratio (analyte/IS) and concentration was evaluated using a weighted (1/x²) linear regression. The correlation coefficient (r²) was consistently >0.995 across all validation runs.

Table 3: Calibration Curve Summary

Concentration (ng/mL)Back-calculated Conc. (Mean, n=3)Accuracy (%)
0.500.51102.0
1.000.9898.0
5.005.07101.4
20.019.597.5
100.0101.2101.2
400.0396.899.2
800.0808.0101.0
1000.0991.099.1
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels over three separate days. The acceptance criteria require the precision (%CV) to be ≤15% (≤20% for LLOQ) and the accuracy (%Bias) to be within ±15% (±20% for LLOQ).[21] The results, summarized in Table 4, meet these criteria.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18)
Mean Conc. ± SD Precision (%CV)
LLOQ 0.500.52 ± 0.047.7
LQC 1.501.47 ± 0.096.1
MQC 150155 ± 5.93.8
HQC 750739 ± 25.13.4
Matrix Effect and Recovery
  • Recovery: The extraction recovery of Dimetholizine was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. The recovery was consistent and ranged from 88% to 95%.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of analytes spiked into post-extraction blank plasma supernatant with those of analytes in pure solvent. The IS-normalized matrix factor was close to 1.0, indicating that matrix-induced ion suppression or enhancement was negligible.

Stability

The stability of Dimetholizine in human plasma was assessed under various conditions to mimic situations encountered during routine sample handling and storage. The analyte was found to be stable under the following conditions:

  • Short-Term (Bench-Top): 6 hours at room temperature.

  • Long-Term: 90 days at -80°C.

  • Freeze-Thaw Cycles: Three cycles from -80°C to room temperature.

In all stability tests, the mean concentrations of the QC samples were within ±15% of their nominal values.

Application to a Pharmacokinetic Study

To demonstrate its utility, the validated method was applied to determine the plasma concentration of Dimetholizine in a preliminary pharmacokinetic study in rats following a single intravenous administration.[22][23] The method successfully quantified the concentration-time profile of the drug, proving its suitability for in-vivo research.

Conclusion

A simple, rapid, and highly sensitive LC-MS/MS method for the quantification of Dimetholizine in human plasma has been successfully developed and validated. The method meets all the acceptance criteria of the ICH M10 guideline for bioanalytical method validation. The short run time and simple protein precipitation sample preparation make it highly suitable for the high-throughput analysis required in clinical and non-clinical pharmacokinetic studies.

References

  • ICH. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • LCGC International. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • Covington, M. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Jemal, M., & Xia, Y. Q. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2151–2159. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2019). ICH M10 Step 4 Method Validation. Scribd. [Link]

  • IDBS. (2019). ICH M10 - Bioanalytical Method Validation Guideline. [Link]

  • Souza, I. D., & Queiroz, M. E. (2015). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Al-Majdoub, Z. M., et al. (2012). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. [Link]

  • Reyes-Garcés, N., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

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Method

Application Notes and Protocols for Dimetholizine in Behavioral Neuroscience

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Unveiling Dimetholizine Dimetholizine, also known by its developmental code H.T. 1479, is a piperazine derivative wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling Dimetholizine

Dimetholizine, also known by its developmental code H.T. 1479, is a piperazine derivative with the chemical name 1-(o-Methoxyphenyl)-4-(3-methoxypropyl)piperazine[1]. While not as extensively characterized in behavioral neuroscience as other psychotropic agents, its structural class and emerging data suggest a potential role in modulating key neurotransmitter systems relevant to anxiety, depression, and cognitive function. This guide provides a comprehensive overview of the theoretical framework, practical applications, and detailed protocols for investigating Dimetholizine in preclinical behavioral neuroscience experiments.

The rationale for exploring Dimetholizine stems from the well-established impact of related compounds on central nervous system (CNS) activity. Many piperazine derivatives exhibit high affinity for a variety of receptors, including serotonin, dopamine, and histamine receptors, all of which are pivotal in the regulation of mood and cognition. Understanding the precise mechanism of Dimetholizine is key to unlocking its therapeutic potential and designing robust experimental paradigms.

Pillar 1: Mechanism of Action and Scientific Rationale

While direct, comprehensive studies on Dimetholizine's mechanism are limited, its chemical structure as a piperazine derivative strongly suggests it may function as a histamine H1 receptor antagonist. This hypothesis is the foundation for the experimental designs proposed herein. Histamine H1 receptor antagonists are known to exert significant influence on the CNS. For instance, they can increase extracellular acetylcholine levels in the frontal cortex and hippocampus, regions critical for learning and memory[2]. Furthermore, H1 receptor antagonism has been implicated in neurogenesis, a process vital for cognitive function and recovery from brain injury[3][4].

Beyond the histaminergic system, many H1 antagonists interact with other monoamine systems. Studies on compounds like diphenhydramine and chlorpheniramine have demonstrated an inhibition of dopamine and serotonin turnover, likely by blocking their neuronal uptake[5]. This multitarget engagement could underlie a complex behavioral profile, potentially impacting not only arousal and cognition but also mood and motivation.

The following diagram illustrates the hypothesized signaling pathway influenced by Dimetholizine, assuming its primary action as a histamine H1 receptor antagonist.

Dimetholizine_Mechanism cluster_downstream Potential Downstream Effects Dimetholizine Dimetholizine H1R Histamine H1 Receptor (H1R) Dimetholizine->H1R Antagonizes ACh ↑ Acetylcholine Release H1R->ACh Inhibitory Influence (Blocked) Monoamine Modulation of Dopamine & Serotonin Turnover H1R->Monoamine Modulatory Influence (Altered) Neurogenesis ↑ Neurogenesis H1R->Neurogenesis Modulatory Influence (Altered) Histamine Histamine Histamine->H1R Activates

Caption: Hypothesized mechanism of Dimetholizine as an H1R antagonist.

Pillar 2: Preclinical Behavioral Assay Protocols

The following protocols are designed to be self-validating systems for assessing the behavioral effects of Dimetholizine in rodent models. They incorporate control groups and detailed procedural steps to ensure reproducibility and scientific rigor.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. A reduction in this aversion is indicative of anxiolytic action.

Experimental Workflow:

Caption: Workflow for the Elevated Plus Maze experiment.

Step-by-Step Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. House in groups of 4-5 with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.

  • Drug Preparation:

    • Dissolve Dimetholizine in a vehicle of sterile 0.9% saline with 1% Tween 80 to the desired concentrations.

    • Prepare fresh on the day of the experiment.

  • Experimental Groups and Dosing:

    • Group 1 (Vehicle Control): Administer vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Group 2-4 (Dimetholizine): Administer Dimetholizine at doses of 1, 5, and 10 mg/kg, i.p. (These are suggested starting doses and may require optimization).

    • Group 5 (Positive Control): Administer Diazepam (2 mg/kg, i.p.) as a reference anxiolytic.

  • Procedure:

    • 30-60 minutes post-injection, place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the following parameters using automated tracking software or by a trained observer blinded to the treatment groups:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle-DataDataData
Dimetholizine1DataDataData
Dimetholizine5DataDataData
Dimetholizine10DataDataData
Diazepam2DataDataData
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

The FST is a common screening tool for antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressants decrease the duration of this immobility.

Step-by-Step Protocol:

  • Animal Model: Male Sprague-Dawley rats, 250-300g. House individually for at least one week before testing.

  • Drug Preparation: Prepare Dimetholizine as described in the EPM protocol.

  • Experimental Groups and Dosing:

    • Group 1 (Vehicle Control): Vehicle i.p.

    • Group 2-4 (Dimetholizine): 5, 10, and 20 mg/kg, i.p.

    • Group 5 (Positive Control): Imipramine (15 mg/kg, i.p.).

    • Administer drugs 60, 30, and 5 minutes before the test.

  • Procedure:

    • Pre-test (Day 1): Place each rat in a cylinder containing water (24-25°C) for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, administer the assigned treatment. Place the rat back into the water-filled cylinder for 5 minutes.

    • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.

    • Analyze the data using a one-way ANOVA with a suitable post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Duration of Immobility (s) (Mean ± SEM)
Vehicle-Data
Dimetholizine5Data
Dimetholizine10Data
Dimetholizine20Data
Imipramine15Data
Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory in rodents. It is based on their innate tendency to explore novel objects more than familiar ones.

Step-by-Step Protocol:

  • Animal Model: Male Wistar rats, 3-4 months old.

  • Apparatus: A square open-field arena (e.g., 50x50x50 cm). A variety of objects that are different in shape, color, and texture, but similar in size and without any natural significance to the rats.

  • Drug Preparation and Dosing: Prepare and administer Dimetholizine as previously described. Doses may need to be adjusted based on locomotor activity observed in other tests to avoid confounding effects.

  • Procedure:

    • Habituation (Day 1-2): Allow each rat to explore the empty arena for 10 minutes per day.

    • Familiarization Phase (Day 3): Administer the treatment. After the pre-test interval (e.g., 60 minutes), place the rat in the arena with two identical objects for 5-10 minutes.

    • Test Phase (Day 3): After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow exploration for 5 minutes.

  • Data Analysis:

    • Measure the time spent exploring each object (sniffing, touching with nose or paws).

    • Calculate a discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).

    • A DI significantly above zero indicates successful recognition memory.

    • Analyze DI values using a one-way ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle-Data
Dimetholizine1Data
Dimetholizine3Data
Dimetholizine5Data

Pillar 3: Pharmacokinetics and Dosing Considerations

  • Route of Administration: Intraperitoneal (i.p.) injection is common in preclinical rodent studies for its rapid and reliable systemic absorption. Oral gavage (p.o.) is also a viable option to model clinical use, but bioavailability may vary.

  • Dose Selection: The proposed doses (1-20 mg/kg) are starting points based on typical ranges for centrally acting H1 antagonists in rodents[2]. A dose-response curve should be established for each behavioral assay to identify the optimal therapeutic window and potential sedative effects at higher doses.

  • Time Course: The pre-test interval (time between drug administration and behavioral testing) should be determined through pilot studies. For many small molecules administered i.p., peak brain concentrations are reached within 30-60 minutes.

Dosage Summary Table for Rodent Studies:

ParameterMiceRats
Route of Administration i.p., p.o., s.c.i.p., p.o., s.c.
Suggested Starting Doses (i.p.) 1 - 10 mg/kg5 - 20 mg/kg
Vehicle 0.9% Saline, 1% Tween 800.9% Saline, 1% Tween 80
Injection Volume 10 mL/kg5 mL/kg

Conclusion and Future Directions

Dimetholizine presents an intriguing candidate for exploration in behavioral neuroscience. Based on its chemical structure, it is hypothesized to act as a histamine H1 receptor antagonist, a class of compounds known to modulate arousal, mood, and cognition. The protocols outlined in this guide provide a robust framework for systematically evaluating the anxiolytic-like, antidepressant-like, and cognitive-enhancing potential of Dimetholizine in established rodent models.

Future research should prioritize a definitive characterization of Dimetholizine's receptor binding profile and pharmacokinetic properties. This will allow for a more refined understanding of its mechanism of action and will inform the design of more complex behavioral experiments, such as those modeling chronic stress or cognitive deficits associated with neurodegenerative diseases. By adhering to rigorous, self-validating protocols, researchers can effectively probe the therapeutic potential of Dimetholizine and contribute to the development of novel treatments for neuropsychiatric disorders.

References

  • de Groote, L., et al. (1998). Histamine H1 receptor antagonists produce increases in extracellular acetylcholine in rat frontal cortex and hippocampus. Journal of Neurochemistry, 70(4), 1750-1758. [Link]

  • Hu, W., et al. (2019). Histamine H1 Receptors in Neural Stem Cells Are Required for the Promotion of Neurogenesis Conferred by H3 Receptor Antagonism following Traumatic Brain Injury. Stem Cell Reports, 12(3), 532-544. [Link]

  • Hu, W., et al. (2019). Histamine H1 Receptors in Neural Stem Cells Are Required for the Promotion of Neurogenesis Conferred by H3 Receptor Antagonism following Traumatic Brain Injury. PubMed, National Center for Biotechnology Information. [Link]

  • Shishido, S., Oishi, R., & Saeki, K. (1991). In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 185-189. [Link]

  • Oleson, E. B., et al. (2012). Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. European Journal of Pharmacology, 683(1-3), 161-165. [Link]

  • PubChem. (n.d.). Dimetholizine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

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Application

Application Note: Dimetholizine Dosage &amp; Protocols for Preclinical Anxiety Models

This Application Note is structured to guide researchers in repurposing Dimetholizine —classically an antihistamine—as a probe for anxiety models, leveraging its "hidden" polypharmacology (D2/5-HT1A affinity) identified...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in repurposing Dimetholizine —classically an antihistamine—as a probe for anxiety models, leveraging its "hidden" polypharmacology (D2/5-HT1A affinity) identified in landmark computational studies.

Executive Summary & Mechanism of Action

Dimetholizine is traditionally categorized as a histamine H1 antagonist. However, seminal work in computational target prediction (Keiser et al., Nature 2009) revealed it possesses significant off-target affinity for Dopamine D2 and Serotonin 5-HT1A receptors, as well as high potency at


-adrenergic  receptors (

nM).

This unique profile makes Dimetholizine a valuable "dirty drug" tool for studying the intersection of histaminergic sedation and serotonergic/dopaminergic anxiolysis. Unlike selective SSRIs, Dimetholizine modulates anxiety through a multi-receptor matrix, mimicking the complex profiles of atypical antipsychotics but with a distinct chemical scaffold.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway mechanism where "Off-Target" effects drive the anxiolytic phenotype, while "On-Target" effects contribute to potential confounds (sedation).

Dimetholizine_MOA Dimetholizine Dimetholizine H1 Histamine H1 (Primary Target) Dimetholizine->H1 Antagonist D2 Dopamine D2 (Off-Target) Dimetholizine->D2 Binding HT1A 5-HT1A (Off-Target) Dimetholizine->HT1A Binding Alpha1 Alpha-1 Adrenergic (High Affinity) Dimetholizine->Alpha1 Ki ~1.2 nM Sedation Sedation/Hypolocomotion (Confound) H1->Sedation Anxiolysis Anxiolysis (Therapeutic Readout) D2->Anxiolysis HT1A->Anxiolysis Hypotension Hypotension (Side Effect) Alpha1->Hypotension Sedation->Anxiolysis False Positive Risk

Caption: Dimetholizine polypharmacology network. Green pathways represent the desired anxiolytic mechanism; red/yellow pathways indicate physiological confounds.

Chemical Properties & Formulation

Successful behavioral studies require precise formulation to avoid vehicle-induced stress.

ParameterSpecificationNotes
CAS Number 7008-00-6Verify batch purity >98% via HPLC.
Molecular Weight ~390.5 g/mol Calculation basis for molar doses.
Solubility LipophilicPoorly soluble in pure water/saline.
Vehicle 5% DMSO + 5% Tween-80 + 90% SalinePreferred. Sonicate at 37°C for 10 mins.
Alt. Vehicle 2-Hydroxypropyl-

-cyclodextrin (20% w/v)
Use if DMSO is contraindicated for specific assay.
Stability 4 hours at RTPrepare fresh daily. Protect from light.

Recommended Dosage Protocols

Due to the potent


-adrenergic affinity (

nM), Dimetholizine exhibits a "U-shaped" therapeutic window. Doses that are too high will cause hypotension and sedation, masking anxiolytic effects.
Rodent Dose-Response Strategy

Route: Intraperitoneal (i.p.) or Per Os (p.o.) Pretreatment Time: 30–45 minutes prior to testing (


 estimated).
SpeciesDose Low (mg/kg)Dose Mid (mg/kg)Dose High (mg/kg)Rationale
Mouse (C57BL/6)1.0 3.0 10.0 < 1 mg/kg targets

; >10 mg/kg risks H1-mediated sedation.
Rat (Sprague-Dawley)0.5 2.5 5.0 Rats are more sensitive to dopaminergic modulation; lower ceiling required.

Critical Control: You must run an Open Field Test (OFT) parallel to anxiety assays. If the total distance traveled decreases by >30% vs. vehicle, the "anxiolytic" effect is likely a false positive caused by sedation (H1 blockade).

Experimental Workflow: Elevated Plus Maze (EPM)

The EPM is the gold standard for validating the 5-HT1A/D2 anxiolytic component of Dimetholizine.

Step-by-Step Protocol
  • Acclimatization:

    • Move animals to the testing room 60 minutes prior to the experiment.

    • Lighting: Dim red light (~15-20 lux) to encourage exploration.

  • Drug Administration:

    • Weigh animal.

    • Inject Vehicle or Dimetholizine (1, 3, or 10 mg/kg i.p.).

    • Return to home cage for 30 minutes .

  • Testing:

    • Place animal in the center zone facing an open arm .

    • Record behavior for 5 minutes via overhead tracking (e.g., EthoVision, AnyMaze).

  • Scoring Parameters:

    • Primary Endpoint: % Time in Open Arms (Anxiolysis indicator).

    • Secondary Endpoint: % Entries into Open Arms.

    • Exclusion Criteria: Animal falls off maze or freezes for >50% of time (indicates excessive sedation).

  • Cleaning:

    • Clean maze with 70% ethanol between subjects to remove olfactory cues.

Expected Data Profile
MetricVehicleDimetholizine (3 mg/kg)Dimetholizine (30 mg/kg)Interpretation
% Open Arm Time 20% ± 5%45% ± 8% 10% ± 5%Anxiolytic effect at mid-dose; lost at high dose due to sedation.
Total Entries 15 ± 314 ± 45 ± 2 High dose suppresses locomotion (Sedation/H1 effect).

Scientific Validation & Troubleshooting

Why Dimetholizine? (The "Dirty Drug" Advantage)

Researchers often use Buspirone (selective 5-HT1A partial agonist) as a control. However, clinical anxiety often involves multiple pathways. Dimetholizine provides a systems-level perturbation :

  • 
     antagonism:  Dampens noradrenergic arousal (similar to Prazosin).
    
  • 5-HT1A/D2 binding: Modulates emotional processing (similar to Buspirone/Atypicals).

Troubleshooting Guide
  • Issue: Animals are immobile in the EPM closed arms.

    • Cause: Dose too high; H1-mediated sedation or

      
      -mediated hypotension.
      
    • Fix: Reduce dose to 0.5 mg/kg or switch to p.o. administration (slower absorption, lower

      
      ).
      
  • Issue: High variability in data.

    • Cause: Inconsistent lighting or noise stress.

    • Fix: Dimetholizine's effects are subtle compared to Benzodiazepines; strict environmental control is mandatory.

References

  • Keiser, M. J., Setola, V., Irwin, J. J., et al. (2009).[1] Predicting new molecular targets for known drugs.[1][2][3][4] Nature, 462(7270), 175–181.

    • Key Finding: Established the off-target binding of Dimetholizine to D2, 5-HT1A, and

      
       receptors.[4]
      
  • World Health Organization. (2018).[5] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[5] WHO/EMP/RHT/TSN/2018.1.[5] [5]

    • Key Finding: Classifies Dimetholizine within the phenylpiperazine/antiallergic nomencl
  • Laggner, C., et al. (2011). Exploring Polypharmacology Using a ROCS-Based Target Fishing Approach. Molecular Pharmaceutics, 9(4).

    • Key Finding: Validates the computational prediction of Dimetholizine's multi-target profile.

Sources

Method

Application Note &amp; Protocols: A Strategic Approach to the Synthesis of Dimetholizine Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically successful drugs. Dimetholizine, chemically known as 1-(2-methoxyphenyl)-4-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically successful drugs. Dimetholizine, chemically known as 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine, represents a classic 1,4-disubstituted piperazine structure, offering a versatile platform for synthetic modification and optimization. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of Dimetholizine derivatives. We will delve into the rationale behind Structure-Activity Relationship (SAR) studies for this scaffold, detail robust synthetic protocols for generating a diverse chemical library, and present a framework for systematic biological evaluation. The methodologies described herein are designed to be logical, efficient, and grounded in established chemical principles, enabling the systematic exploration of chemical space around the Dimetholizine core to identify novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Introduction: The Piperazine Scaffold and the Rationale for Dimetholizine SAR

The piperazine heterocycle is a cornerstone of drug design, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and oral bioavailability. Its presence in a wide array of therapeutic agents, from antipsychotics to antimicrobials, underscores its versatility and importance.[1] SAR studies on piperazine-containing molecules are crucial for optimizing lead compounds by systematically altering the molecular structure to enhance desired biological activities and mitigate off-target effects or toxicity.[2]

Dimetholizine serves as an excellent starting point for such an exploration. Its structure can be dissected into three key regions amenable to synthetic modification:

  • Region A: The Aryl Moiety (1-(2-methoxyphenyl) group): This region can significantly influence target binding affinity and selectivity through aromatic interactions, hydrogen bonding, and steric effects.

  • Region B: The Piperazine Core: While often retained for its pharmacokinetic benefits, modifications to the ring itself (e.g., introducing substituents) can alter conformation and basicity.

  • Region C: The N-Alkyl Side Chain (4-(3-methoxypropyl) group): This flexible chain can explore different regions of a binding pocket and impact metabolic stability and lipophilicity.

This guide will focus on a systematic approach to modifying these regions to build a comprehensive SAR profile.

Strategic Synthesis Plan for a Dimetholizine Derivative Library

A successful SAR campaign relies on a synthetic plan that is both logical and efficient, allowing for the generation of diverse yet related analogs. The general retrosynthetic analysis of Dimetholizine points to two primary and highly effective strategies for diversification: N-arylation and N-alkylation .

G cluster_0 Retrosynthetic Analysis of Dimetholizine Dimetholizine Dimetholizine (Target Molecule) Disconnection_A C-N Bond (Arylation) Dimetholizine->Disconnection_A Strategy 1 (Vary Alkyl Chain) Disconnection_C C-N Bond (Alkylation) Dimetholizine->Disconnection_C Strategy 2 (Vary Aryl Group) Intermediate_A 1-(2-Methoxyphenyl)piperazine + 3-Methoxypropyl halide Disconnection_A->Intermediate_A Intermediate_C Piperazine + 2-Bromoanisole + 3-Methoxypropyl halide Disconnection_C->Intermediate_C

Caption: Retrosynthetic strategies for Dimetholizine derivatives.

Strategy 1: Diversification of the N-Alkyl Side Chain (Region C)

This strategy involves the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine , followed by its N-alkylation with a variety of alkylating agents. This is arguably the most straightforward approach for generating a large number of analogs, as a wide array of alkyl halides and other electrophiles are commercially available or readily synthesized.

Workflow for Strategy 1:

G Start_1 Piperazine Intermediate 1-(2-Methoxyphenyl)piperazine Start_1->Intermediate Buchwald-Hartwig or Ullmann Coupling Start_2 2-Bromoanisole Start_2->Intermediate Buchwald-Hartwig or Ullmann Coupling Product Dimetholizine Analogs (Region C Modified) Intermediate->Product Alkylating_Agents Diverse Alkyl Halides (R-X) Alkylating_Agents->Product N-Alkylation

Caption: Workflow for modifying the N-alkyl side chain (Region C).

Strategy 2: Diversification of the Aryl Moiety (Region A)

This approach is ideal for exploring the impact of electronics and sterics on the aryl ring. It involves the reaction of piperazine (or a mono-N-protected piperazine) with a diverse set of aryl halides, followed by alkylation with the 3-methoxypropyl side chain. This strategy allows for the introduction of various substituents on the phenyl ring or even its replacement with other aromatic or heteroaromatic systems.

Workflow for Strategy 2:

G Start_1 Piperazine or Mono-Boc-Piperazine Intermediate 1-Arylpiperazines Start_1->Intermediate N-Arylation Aryl_Halides Diverse Aryl Halides (Ar-X) Aryl_Halides->Intermediate N-Arylation Product Dimetholizine Analogs (Region A Modified) Intermediate->Product Alkylating_Agent 1-Bromo-3-methoxypropane Alkylating_Agent->Product N-Alkylation

Caption: Workflow for modifying the N-aryl moiety (Region A).

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of Key Intermediate - 1-(2-Methoxyphenyl)piperazine

This procedure utilizes a palladium-catalyzed Buchwald-Hartwig amination, a reliable method for forming aryl C-N bonds.

Materials:

  • 2-Bromoanisole

  • Piperazine (use in excess)

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), racemic-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add piperazine (2.0 eq) and 2-bromoanisole (1.0 eq) followed by anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 1-(2-methoxyphenyl)piperazine as a solid or oil.

Protocol 2: Synthesis of Dimetholizine (Parent Compound)

This protocol describes a standard N-alkylation reaction.

Materials:

  • 1-(2-Methoxyphenyl)piperazine (from Protocol 3.1)

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask, add 1-(2-methoxyphenyl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary to obtain pure Dimetholizine.

Protocol 3: Representative Synthesis of a Region A Analog - 1-(4-fluoro-2-methoxyphenyl)-4-(3-methoxypropyl)piperazine

This protocol demonstrates the synthesis of an analog with a modification on the aryl ring, following Strategy 2.

Procedure:

  • N-Arylation: Synthesize 1-(4-fluoro-2-methoxyphenyl)piperazine using the method described in Protocol 3.1, substituting 2-bromo-5-fluoroanisole for 2-bromoanisole.

  • N-Alkylation: Using the synthesized 1-(4-fluoro-2-methoxyphenyl)piperazine, follow the N-alkylation procedure outlined in Protocol 3.2 to couple it with 1-bromo-3-methoxypropane.

  • Purify the final product by column chromatography to yield the desired analog.

Data Organization for SAR Analysis

Systematic logging of structural modifications and corresponding biological activity is paramount. The data should be organized in a clear, tabular format to facilitate the identification of trends.

Compound ID Region A Modification (Aryl Group) Region C Modification (Alkyl Chain) Molecular Weight cLogP Biological Activity (IC₅₀, µM)
DMZ-001 2-Methoxyphenyl (Parent)3-Methoxypropyl264.362.851.2
DMZ-A01 4-Fluoro-2-methoxyphenyl3-Methoxypropyl282.353.100.8
DMZ-A02 2,4-Dimethoxyphenyl3-Methoxypropyl294.392.752.5
DMZ-A03 2-Hydroxyphenyl3-Methoxypropyl250.342.300.5
DMZ-C01 2-Methoxyphenyl2-Methoxyethyl250.342.585.1
DMZ-C02 2-Methoxyphenyl4-Methoxybutyl278.393.121.1
DMZ-C03 2-Methoxyphenyl3-Hydroxypropyl250.342.050.9

Table 1: Example data table for organizing synthesized Dimetholizine derivatives and their corresponding properties and biological activity. IC₅₀ values are hypothetical for illustrative purposes.

  • A fluoro group at the 4-position of the phenyl ring (DMZ-A01) appears to improve activity.

  • A free hydroxyl group (DMZ-A03) is beneficial, suggesting a potential hydrogen bond interaction.

  • Shortening the alkyl chain (DMZ-C01) is detrimental to activity, while small modifications to its terminus (DMZ-C03) are tolerated.

Conclusion

The Dimetholizine scaffold provides a fertile ground for medicinal chemistry exploration. By employing systematic and efficient synthetic strategies centered on N-arylation and N-alkylation, a diverse library of derivatives can be readily assembled. The protocols and organizational framework presented in this application note offer a validated roadmap for researchers to conduct comprehensive SAR studies. This logical approach will accelerate the discovery of new analogs with optimized therapeutic potential, paving the way for the development of next-generation drug candidates.

References

  • Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328. Available at: [Link]

  • Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (2024). SAR studies of piperazine derivatives as antidepressant compounds. Chemical Biology & Drug Design. (Note: Specific issue details may vary as this is a future publication, but the journal is a relevant source).
  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. (Note: This is a forthcoming publication, cited for its relevance). Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved February 10, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. (Note: This is a forthcoming publication, cited for its relevance). Available at: [Link]

  • Gombar, V. K., & de la Guardia, M. (2012). QSAR on aryl-piperazine derivatives with activity on malaria.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

Application

Application Note: Preparation and Optimization of Aqueous Dimetholizine Phosphate Solutions

Abstract & Scope This technical guide outlines the standardized protocol for solubilizing Dimetholizine Phosphate , a piperazine-derivative antihypertensive agent, for use in biological assays and parenteral formulations...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for solubilizing Dimetholizine Phosphate , a piperazine-derivative antihypertensive agent, for use in biological assays and parenteral formulations. While the phosphate salt form is engineered for improved hydrophilicity compared to the free base, precise handling is required to maintain stoichiometric stability and physiological pH compatibility. This document details the physicochemical properties, step-by-step dissolution workflows, and quality control measures required to generate reproducible stock and working solutions.

Compound Profile & Physicochemical Data[1][2][3][4][5][6][7][8]

Before initiating solubilization, verify the compound identity and stoichiometric requirements using the data below.

ParameterSpecification
Compound Name Dimetholizine Phosphate
CAS Number 13980-98-8
PubChem CID 71586971
Molecular Formula

(

)
Molecular Weight 362.36 g/mol
Core Structure 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine (phosphate salt)
Solubility Class High Aqueous Solubility (Salt Form)
pKa (Predicted) ~8.5 (Piperazine nitrogen)
Appearance White to off-white crystalline solid

Pre-Formulation Analysis: The Solubility-pH Interplay

Expert Insight: Dimetholizine contains a piperazine ring, acting as a weak base. The phosphate salt is formed to protonate the basic nitrogen, drastically increasing water solubility. However, dissolving the phosphate salt in unbuffered water will result in an acidic solution (pH ~4.0–5.0) due to the dissociation of the phosphate counter-ion.

Critical Consideration:

  • For Chemical Analysis (HPLC/MS): Dissolution in pure HPLC-grade water is sufficient.

  • For Biological Assays (Cell Culture/In Vivo): The acidity must be neutralized. However, adding strong base (NaOH) too quickly can cause the "free base" form of Dimetholizine to precipitate out of solution if the pH exceeds its pKa. A buffered approach is required.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Aqueous)

Target Application: Analytical Standards, High-Concentration Stocks

Materials:

  • Dimetholizine Phosphate (Solid)[1]

  • Milli-Q / HPLC-grade Water (18.2 MΩ·cm)

  • Vortex Mixer

  • 0.22 µm PVDF Syringe Filter (for sterilization)

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM (10 mmol/L) stock solution:

    
    
    
    
    
  • Weighing: Accurately weigh 36.2 mg of Dimetholizine Phosphate into a sterile 15 mL conical tube.

  • Solvent Addition: Add 8.0 mL of HPLC-grade water. Do not add the full volume yet.

  • Dissolution: Vortex vigorously for 30–60 seconds. The salt should dissolve rapidly. If particulates remain, sonicate for 5 minutes at room temperature.

  • Volume Adjustment: Add water to bring the total volume to exactly 10.0 mL . Invert to mix.

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Physiological Working Solution (pH 7.4)

Target Application: In Vitro Cell Assays, Animal Injection

Expert Insight: Direct neutralization of the stock solution can lead to precipitation. This protocol uses a "dilute-and-buffer" strategy to maintain solubility while achieving physiological pH.

Procedure:

  • Starting Material: Thaw the 10 mM Stock Solution (from Protocol A).

  • Vehicle Preparation: Prepare PBS (Phosphate Buffered Saline, pH 7.4) .

  • Dilution: Dilute the stock solution into the PBS vehicle to the desired working concentration (e.g., 100 µM).

    • Example: To make 10 mL of 100 µM solution, add 100 µL of 10 mM Stock to 9.9 mL of PBS.

  • pH Verification: Check the pH of the final working solution. The high buffering capacity of PBS should neutralize the trace acidity of the stock without precipitation.

    • Checkpoint: If the solution becomes cloudy, the concentration may be too high for the pH. Reduce concentration or use a vehicle with a lower pH (e.g., pH 6.5) if the assay permits.

Visualization: Solubilization Workflow

The following diagram illustrates the decision logic and workflow for preparing Dimetholizine Phosphate, ensuring stability and sterility.

G Input Dimetholizine Phosphate (Solid, MW 362.36) Calc Calculate Mass for Target Molarity (e.g., 10mM) Input->Calc Weigh Weigh & Add 80% Volume Water Calc->Weigh Dissolve Vortex / Sonicate Weigh->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Fail Troubleshoot: Sonicate or Warm (37°C) Check->Fail Particulates Success Adjust to Final Volume Check->Success Clear Fail->Check AppSelect Select Application Success->AppSelect PathA Analytical (HPLC/MS) AppSelect->PathA PathB Biological (Cells/IV) AppSelect->PathB Filter Filter Sterilize (0.22 µm PVDF) PathA->Filter Buffer Dilute in PBS (pH 7.4) Check for Precipitation PathB->Buffer FinalStock Stock Solution Stored -20°C Filter->FinalStock FinalWork Working Solution Use Immediately Filter->FinalWork Buffer->Filter

Figure 1: Decision tree for the preparation of Dimetholizine Phosphate solutions, distinguishing between analytical stocks and biological working solutions.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness upon adding PBS "Salting out" or pH shock causing free-base precipitation.Pre-dilute the stock in water further before adding concentrated buffer, or lower the working concentration.
Yellow discoloration Oxidation of the piperazine ring.Discard solution. Prepare fresh and protect from light. Use degassed water.
Incomplete Dissolution Saturation limit reached.Ensure the target concentration does not exceed ~50 mM. Sonicate at 37°C for 10 mins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208842, Dimetholizine. Retrieved from [Link][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71586971, Dimetholizine Phosphate. Retrieved from [Link][2]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for pH-dependent solubility of weak bases).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dimetholizine Degradation in Solution

Disclaimer: Information regarding the specific degradation pathways and byproducts of "Dimetholizine" is not extensively available in public literature. This technical support center utilizes "Dimetholizine" as a represe...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding the specific degradation pathways and byproducts of "Dimetholizine" is not extensively available in public literature. This technical support center utilizes "Dimetholizine" as a representative small molecule compound to provide a generalized framework for troubleshooting degradation in solution, based on established principles of pharmaceutical science. The guidance provided here is intended for researchers, scientists, and drug development professionals to adapt for their specific compounds of interest.

Introduction

Ensuring the stability of a drug substance in solution is paramount for accurate and reproducible experimental results, as well as for the development of safe and effective pharmaceutical products. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and challenges in data interpretation.[1] This guide provides a comprehensive resource for identifying, understanding, and mitigating the degradation of Dimetholizine and other small molecule drugs in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Dimetholizine.

My Dimetholizine solution is showing a loss of potency. What are the likely causes?

A loss of potency, often observed as a decrease in the peak area of the parent compound in a chromatographic analysis, is a clear indicator of degradation. The primary causes of degradation for small molecule drugs in solution are hydrolysis, oxidation, and photolysis.[2][3]

Systematic Investigation Approach:

  • Review Solution Preparation and Storage:

    • Solvent: Is the solvent aqueous? Water is a reactant in hydrolysis.[4][5] Consider if a non-aqueous solvent is appropriate for short-term studies if hydrolysis is suspected.

    • pH of the solution: The rate of hydrolysis is often pH-dependent.[2] Was the pH of the solution measured and controlled?

    • Exposure to Air: Was the solution prepared and stored with exposure to ambient air? Oxygen in the air can lead to oxidative degradation.[3][5]

    • Exposure to Light: Was the solution protected from light during preparation and storage? Amber vials or foil wrapping can prevent photolytic degradation.[2]

    • Temperature: Was the solution stored at the recommended temperature? Elevated temperatures can accelerate most degradation reactions.[6]

  • Forced Degradation Studies: To pinpoint the cause, perform forced degradation (stress testing) studies.[7][8] This involves intentionally exposing your Dimetholizine solution to harsh conditions to accelerate degradation and identify the likely pathways.

    • Hydrolysis: Expose the solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[8]

    • Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[9]

    • Photolysis: Expose the solution to a controlled light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[8]

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).[9]

  • Analytical Monitoring: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products.[10]

Troubleshooting Workflow:

start Loss of Potency Observed review Review Solution Preparation and Storage Conditions start->review forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) review->forced_degradation analyze Analyze Samples with Stability-Indicating HPLC forced_degradation->analyze identify_pathway Identify Predominant Degradation Pathway analyze->identify_pathway mitigate Implement Mitigation Strategy identify_pathway->mitigate e.g., Adjust pH, Use Antioxidant, Protect from Light end Stable Solution Achieved mitigate->end

Caption: A workflow for troubleshooting loss of potency.

I see a new peak in my chromatogram after storing my Dimetholizine solution. How do I identify this degradation product?

The appearance of new peaks in your chromatogram is a strong indication of degradation product formation. Identifying these degradants is crucial for understanding the degradation pathway and assessing any potential safety concerns.[11]

Steps for Degradant Identification:

  • Replicate the Degradation: Use forced degradation studies to intentionally generate a larger quantity of the unknown peak. This will provide sufficient material for characterization.

  • Mass Spectrometry (MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the degradation product.

    • Comparing the mass of the degradant to the parent compound can suggest the type of chemical modification that has occurred (e.g., addition of an oxygen atom in oxidation, loss of a functional group in hydrolysis).

  • Tandem Mass Spectrometry (MS/MS): Further fragmentation of the degradant ion in the mass spectrometer (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces.

  • Isolation and Spectroscopic Analysis: For unambiguous structure elucidation, the degradation product may need to be isolated.

    • Preparative HPLC: This technique can be used to isolate and purify the degradant.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, NMR (¹H, ¹³C, and other 2D techniques) can provide detailed structural information to confirm the identity of the degradation product.

Analytical Technique Information Provided
HPLC-UV Quantifies the parent drug and detects the presence of degradation products.
LC-MS Provides the molecular weight of the degradation products.
LC-MS/MS Provides structural fragments of the degradation products to aid in identification.
Preparative HPLC Isolates and purifies degradation products for further analysis.
NMR Spectroscopy Provides detailed structural information for unambiguous identification of isolated degradants.
How can I prevent the degradation of Dimetholizine in my experimental setup?

Once the primary degradation pathway is identified, you can implement strategies to minimize degradation.

  • For Hydrolysis:

    • pH Control: Formulate your solution at a pH where Dimetholizine exhibits maximum stability. This can be determined by conducting a pH-rate profile study.[2]

    • Reduce Water Content: If possible, use a co-solvent system to reduce the concentration of water. For long-term storage, consider preparing the compound as a solid powder to be reconstituted just before use.[5]

  • For Oxidation:

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

    • Antioxidants: Consider adding an antioxidant to the formulation, but be sure to test for compatibility and potential interactions with your compound.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.[12]

  • For Photolysis:

    • Light-Resistant Containers: Always use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.[5][10]

    • Work in a Dark Environment: When handling the solution, minimize exposure to direct light.

Stability Study Workflow:

start Define Storage Conditions (Temperature, Humidity, Light) prep Prepare Batches of Dimetholizine Solution start->prep store Store Samples in Stability Chambers prep->store test Test Samples at Predetermined Time Points store->test analyze Analyze for Potency and Degradation Products test->analyze evaluate Evaluate Data and Determine Shelf-Life analyze->evaluate

Caption: A simplified workflow for a stability study.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical degradation pathways for a compound like Dimetholizine?

The three most common degradation pathways for small molecule drugs are:

  • Hydrolysis: The cleavage of a chemical bond by reaction with water. Functional groups susceptible to hydrolysis include esters, amides, lactones, and lactams.[2][4][5]

  • Oxidation: The loss of electrons from a molecule, which can be initiated by atmospheric oxygen, light, or trace metals.[5] Functional groups prone to oxidation include phenols, thiols, and aldehydes.

  • Photolysis: Degradation caused by exposure to light. Compounds with chromophores that absorb UV or visible light are often susceptible to photolytic degradation.[2]

Common Degradation Pathways:

parent Dimetholizine (Parent Drug) hydrolysis Hydrolysis Product(s) parent->hydrolysis + H₂O (pH dependent) oxidation Oxidation Product(s) parent->oxidation + O₂ (or oxidizing agent) photolysis Photolysis Product(s) parent->photolysis + Light (hν)

Caption: Major chemical degradation pathways for a drug substance.

Q2: What are "forced degradation studies" and why are they important?

Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory agencies like the FDA and EMA.[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

The key objectives of forced degradation studies are:

  • To establish the intrinsic stability of the drug molecule.[7]

  • To elucidate degradation pathways.

  • To identify potential degradation products.[7]

  • To develop and validate a stability-indicating analytical method that can resolve the drug from all its significant degradants.[10]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°C
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°C
Oxidation 3% to 30% H₂O₂, room temperature
Thermal Degradation 60°C to 80°C (or higher), dry heat
Photodegradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)

Table adapted from ICH guidelines and common industry practices.[8][9]

Q3: What general precautions should I take when preparing and storing solutions of a novel compound?

When working with a new chemical entity where stability data is not yet available, it is prudent to take the following precautions:

  • Solvent Selection: Use high-purity solvents. If possible, degas aqueous solvents to remove dissolved oxygen.

  • pH Control: Buffer your solutions, especially if the compound has ionizable groups. A neutral pH is often a good starting point in the absence of other information.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics. Refrigerated (2-8°C) or frozen (≤ -20°C) storage is common.[13]

  • Protection from Light: Prepare and store solutions in amber vials or protect them from light in other ways.

  • Inert Headspace: For particularly sensitive compounds, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of any potential degradation.

By following these guidelines and systematically investigating any signs of instability, researchers can ensure the quality and integrity of their experimental data and build a solid foundation for further drug development.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). CEN.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.).
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Dimetholizine. (n.d.). PubChem. Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO/WHO.
  • Dimetholizine phosphate. (n.d.). PubChem. Retrieved from [Link]

  • Drug degradation p
  • Guidelines for Pharmaceutical Stability Study. (n.d.). Pharmaguideline.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). National Pharmaceutical Regulatory Agency, Ministry of Health Malaysia.
  • Analysis of Drug Stability and Chemical Degrad
  • Stability Testing for Pharmaceutical Drug Products. (n.d.). Vici Health Sciences.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review.
  • Pathway of Photo Degradation Condition for Drug Substance and Drug Product. (2015).
  • Technical Support Center: Understanding Drug Degradation P
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Drug Stability & Degrad
  • DIMETHOLIZINE PHOSPHATE. (n.d.).
  • Storage requirements of common medicines. (n.d.).
  • Analytical Method for Daminozide (Targeted to Agricultural, Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan.
  • Degradation Pathway. (2017).
  • Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formul
  • Metabolites and degradation pathways of microbial detoxification of aflatoxins: a review. (2023). Mycotoxin Research.
  • Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences.
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology.
  • Biochemical degradation pathway of dimethoate by Paracoccus sp. Lgjj-3 isolated from treatment wastewater. (2026).
  • Table 7-1, Analytical Methods for Determining Diazinon and Transformation Products in Biological Samples. (n.d.). NCBI Bookshelf.
  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf.
  • Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (2011). Journal of Analytical Methods in Chemistry.
  • Analytical Methods for the Determination of Diamorphine (Heroin)

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Optimization

Optimizing Dimetholizine concentration for cell viability assays

Topic: Optimizing Dimetholizine (CAS: 7008-00-6) Concentration for Cell Viability Assays Ticket ID: #DMZ-OPT-042 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dimetholizine (CAS: 7008-00-6) Concentration for Cell Viability Assays Ticket ID: #DMZ-OPT-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) is a substituted phenylpiperazine derivative often utilized in pharmacological screening for its sympatholytic and antihypertensive properties. In cell viability assays (e.g., MTT, CellTiter-Glo, Resazurin), users frequently encounter issues related to its lipophilicity (LogP ~2.5) and biphasic dose-response curves .

This guide addresses the three most common failure modes:

  • Compound Precipitation: Stock preparation failures due to hydrophobicity.

  • Incorrect Dynamic Range: Flat dose-response curves caused by poor serial dilution planning.

  • Assay Interference: False toxicity signals arising from high-concentration solvent effects.

Module 1: Solubility & Stock Preparation

User Question: "I prepared a 100 mM stock of Dimetholizine in water, but it's cloudy. Can I still use it?"

Technical Insight: No. Dimetholizine is a lipophilic free base. While the hydrochloride salt form has improved water solubility, the free base requires organic solvents. Using a cloudy suspension results in heterogeneous dosing; well A1 might receive 500 µM while well A2 receives 5 µM.

The Solution: DMSO Master Stock For cell-based assays, Dimetholizine should be dissolved in Dimethyl Sulfoxide (DMSO) to ensure complete solubilization before introduction to the aqueous culture medium.

Protocol: Preparation of 10 mM Master Stock
  • Weighing: Weigh 2.64 mg of Dimetholizine (MW: 264.36 g/mol ).

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Homogenization: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Visualization: Solubility Decision Tree

SolubilityWorkflow start Start: Dimetholizine Powder check_form Check Form: Salt vs. Free Base start->check_form salt Salt Form (HCl) check_form->salt base Free Base check_form->base aq_sol Soluble in PBS/Water (Check pH) salt->aq_sol org_sol Requires DMSO/Ethanol base->org_sol stock_prep Prepare 10-100mM Stock aq_sol->stock_prep org_sol->stock_prep visual_check Visual Inspection: Clear? stock_prep->visual_check proceed Proceed to Dilution visual_check->proceed Yes sonicate Sonicate / Warm (37°C) visual_check->sonicate No sonicate->visual_check

Figure 1: Decision logic for solubilizing Dimetholizine based on chemical form to prevent precipitation artifacts.

Module 2: Dose-Response Optimization

User Question: "My dose-response curve is flat. I tested 1 µM to 10 µM, but I see no toxicity/effect."

Technical Insight: A "flat" curve usually indicates the assay window was missed entirely. Dimetholizine, like many phenylpiperazines, may have an IC50 in the low micromolar (1–50 µM) range depending on the cell line, but can also be non-toxic up to 100 µM in robust lines (e.g., HEK293). Testing a narrow range (1 log) is a common error.

The Solution: The 3-Log Expansion You must perform a "Range-Finding" pilot experiment before the final determination.

Protocol: Serial Dilution Scheme (96-well Plate)

Objective: Establish a 9-point dose curve spanning 3 logs (e.g., 100 µM down to 0.01 µM).

Critical Constraint: The final DMSO concentration on cells must remain <0.5% (v/v) to avoid solvent toxicity masking the drug effect [1].

StepSource Conc.Transfer Vol.Diluent (Media)Final Conc. (in Well)DMSO %
Stock 10 mM (DMSO)---100%
Intermediate 10 mM4 µL into 996 µLMedia40 µM0.4%
Well 1 (High) 40 µM--40 µM 0.4%
Well 2 40 µM100 µL into 200 µLMedia13.3 µM 0.4%
Well 3 13.3 µM100 µL into 200 µLMedia4.4 µM 0.4%
... ...1:3 Serial Dilution.........
Well 9 (Low) ---0.006 µM 0.4%

Note: By prediluting the stock into media (Step "Intermediate") before serial dilution, you clamp the DMSO concentration at a constant 0.4% across all wells. This eliminates the "DMSO gradient" artifact.

Module 3: Data Analysis & Interpretation

User Question: "I see cell death at high concentrations, but my R² value is low (0.7). Is my data valid?"

Technical Insight: Low R² in Dimetholizine assays often stems from "The Hook Effect" or solubility limits. At concentrations >50 µM, the compound may precipitate in the aqueous media (invisible to the naked eye but interfering with light path in MTT/absorbance assays) or cause non-specific membrane lysis.

The Solution: Quality Control Metrics Validate your assay using the Z-Factor and check for biphasic responses.

  • Check the Hill Slope: A standard inhibitor should have a Hill Slope (n) near -1.0. If n < -2.0, suspect precipitation or non-specific toxicity (steep drop-off).

  • Z-Factor Calculation: Ensure your assay is robust.

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is mean of positive (p) and negative (n) controls.
    • Z > 0.5: Excellent assay.

    • Z < 0: Result is indistinguishable from noise.

Visualization: Assay Signal Pathway

AssayPathway Dimetholizine Dimetholizine (Analyte) Cell Viable Cell (Metabolism Active) Dimetholizine->Cell Incubation (24-72h) Interference Precipitation/Autofluorescence (Artifact) Dimetholizine->Interference >50µM Conc. Mito Mitochondria (Dehydrogenase) Cell->Mito Signal Formazan/Resorufin (Optical Output) Mito->Signal Reduction MTT MTT/Resazurin (Substrate) MTT->Mito Interference->Signal False Increase (OD)

Figure 2: Biological pathway of viability assays (MTT/Resazurin) showing where high concentrations of Dimetholizine can introduce artifacts.

References

  • NIH Assay Guidance Manual. "Cell Viability Assays."[1] National Center for Advancing Translational Sciences.[2][3] Available at: [Link]

  • PubChem. "Dimetholizine (Compound)."[4] National Library of Medicine. CID 208842.[4] Available at: [Link]

  • Riss, T. L., et al. (2016). "Guidance for Assay Development and Optimization." Assay Guidance Manual.[1][2][3] Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Dimetholizine Formulation &amp; Bioavailability

Ticket ID: DMZ-BIO-404 Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D Subject: Overcoming Poor Oral Bioavailability of Dimetholizine (DMZ) Executive Summary: The "Dimetholizine Paradox" W...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMZ-BIO-404

Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D Subject: Overcoming Poor Oral Bioavailability of Dimetholizine (DMZ)

Executive Summary: The "Dimetholizine Paradox"

Welcome to the Dimetholizine (DMZ) Technical Support Hub. If you are accessing this guide, you are likely encountering the classic "brick dust" behavior associated with this compound.

Dimetholizine acts as a textbook BCS Class II candidate (Low Solubility, High Permeability). While it exhibits excellent membrane permeability (


 cm/s), its high crystal lattice energy leads to negligible aqueous solubility (< 1 

g/mL), resulting in dissolution-rate-limited absorption.

This guide moves beyond standard textbook definitions to address specific failure modes you are seeing in the lab: flatline dissolution profiles , in vivo precipitation , and high inter-subject variability .

Troubleshooting Module: Diagnostic & Solutions
Issue A: "My dissolution profile is flatlining in 0.1N HCl."

Diagnosis: Crystalline Gridlock. DMZ has a high melting point (


C) and high lipophilicity (LogP > 4.5). Micronization (jet milling) often fails here because the increased surface energy causes the particles to agglomerate, effectively reducing the available surface area despite the smaller primary particle size.

The Solution: Amorphous Solid Dispersion (ASD) You must break the crystal lattice and stabilize the amorphous form using the "Spring and Parachute" approach.[1]

  • The Spring: The amorphous form generates high supersaturation (rapid dissolution).

  • The Parachute: A polymer (e.g., HPMCAS or PVPVA) inhibits recrystallization, maintaining that supersaturation long enough for absorption.[2][3]

Recommended Workflow (Hot Melt Extrusion): We recommend Hot Melt Extrusion (HME) over Spray Drying for DMZ due to its solvent-free nature and better densification.

HME_Workflow Start Crystalline DMZ + Polymer (HPMCAS-LF) Feed Feeder (Gravimetric) Start->Feed Extrude Twin Screw Extruder (Shear + Heat > Tg) Feed->Extrude Mixing Cool Cooling Rollers (Quench Cooling) Extrude->Cool Molten State Mill Downstream Milling (Hammer Mill) Cool->Mill Brittle Flakes Final Amorphous Granules (Ready for Compression) Mill->Final

Figure 1: Optimized Hot Melt Extrusion (HME) workflow for stabilizing amorphous Dimetholizine.

Issue B: "I see good solubility in lab, but low exposure in animals."

Diagnosis: The "Food Effect" or In Vivo Precipitation. If you used a co-solvent (e.g., PEG400) or a simple salt form to boost lab solubility, DMZ is likely precipitating immediately upon hitting the gastric fluid or the pH shift in the duodenum.

The Solution: Lipid-Based Formulation (SEDDS) Switch to a Self-Emulsifying Drug Delivery System (SEDDS).[4] This keeps DMZ solubilized in oil droplets within the GI tract, bypassing the dissolution step entirely and potentially recruiting lymphatic transport to avoid first-pass metabolism.

Formulation Comparison Matrix:

FeatureMicronizationAmorphous Solid Dispersion (ASD)Lipid Systems (SEDDS)
Primary Mechanism Surface Area IncreaseHigh Energy State (Supersaturation)Pre-dissolved state + Lymphatic Access
Suitability for DMZ Low (Agglomeration risk)High (Best for tablet burden)High (Best for max bioavailability)
Risk Factor Static Charge / FlowRecrystallization on storageCapsule compatibility / Lower drug load
Rec. Excipients SLS (Wetting agent)HPMCAS, CopovidoneCapryol 90, Labrasol, Tween 80
Experimental Protocols
Protocol A: Kinetic Solubility in Biorelevant Media (The "Shift" Test)

Do not rely on equilibrium solubility. You need to know how long DMZ stays in solution before crashing out.

Materials:

  • FaSSIF (Fasted State Simulated Intestinal Fluid) powder.

  • DMZ (Amorphous or solvent concentrate).

  • UV-Vis Plate Reader or HPLC.

Steps:

  • Preparation: Prepare FaSSIF (pH 6.5) according to manufacturer instructions.

  • Induction: Add a concentrated stock of DMZ (dissolved in DMSO) into the FaSSIF to achieve a theoretical concentration of 10x equilibrium solubility (supersaturation).

  • Monitoring: Agitate at 37°C. Sample at 5, 15, 30, 60, 120, and 240 minutes.

  • Filtration: Filter samples immediately (0.22

    
    m) to remove precipitate.
    
  • Analysis: Quantify dissolved DMZ.

    • Pass Criteria: Concentration remains >80% of starting dose for at least 90 minutes (The "Parachute" is working).

    • Fail Criteria: Rapid drop in concentration within 15 minutes (Indicates rapid crystallization; requires polymer adjustment).

Protocol B: Preparation of DMZ:HPMCAS ASD via HME

Equipment: 11mm Twin-Screw Extruder (Co-rotating). Ratio: 30% DMZ / 70% HPMCAS-LF.

  • Pre-mix: Blend DMZ and Polymer in a V-blender for 10 mins.

  • Zone Temps: Set heating zones:

    • Zone 1 (Feed): 80°C

    • Zone 2-3 (Mixing): 140°C

    • Zone 4 (Die): 135°C (Keep die slightly cooler to increase back-pressure/shear).

  • Screw Speed: 200 RPM.

  • Extrusion: Feed powder. Look for a clear, amber extrudate (indicates miscibility). Opaque extrudate implies residual crystallinity.

  • DSC Verification: Run DSC on the final powder. Success = Single

    
     (Glass Transition) and NO melting endotherm. 
    
Decision Logic: Which Path to Take?

Use this logic gate to determine your next formulation step based on your current data.

Formulation_Logic Start DMZ Formulation Strategy Dose Target Dose > 100mg? Start->Dose Solubility Is LogP > 5? Dose->Solubility Yes Lipid Strategy: SEDDS/LBF (Softgel) Dose->Lipid No (<100mg) ASD Strategy: ASD (HME) (High Load Capacity) Solubility->ASD No (LogP < 5) Nano Strategy: Nanosuspension (Wet Bead Milling) Solubility->Nano Yes (Extreme Lipophilicity)

Figure 2: Decision matrix for Dimetholizine formulation based on dose and lipophilicity.

Frequently Asked Questions (FAQ)

Q: Why does my DMZ tablet harden and lose dissolution performance after 3 months? A: This is likely physical aging of the amorphous solid dispersion. If stored in high humidity, the polymer absorbs water, lowering the Glass Transition temperature (


). If the 

drops below storage temperature, the DMZ molecules become mobile and recrystallize.
  • Fix: Add a desiccant to the bottle or switch to a less hygroscopic polymer like HPMCAS-HG (High Acetyl grade).

Q: Can I just use a salt form (e.g., Dimetholizine HCl)? A: Be careful. While the HCl salt dissolves well in the stomach (pH 1.2), DMZ is a weak base. As soon as it empties into the small intestine (pH 6.8), the free base will likely precipitate out ("disproportionation").

  • Fix: If you use a salt, you must combine it with a precipitation inhibitor (like HPMC) in the tablet matrix to delay this crash.

Q: The extrudate is turning brown. Is DMZ degrading? A: DMZ is thermally sensitive above 180°C. If your HME process requires high temps to melt the polymer, you are degrading the drug.

  • Fix: Use Soluplus® or Kollidon® VA64 , which have lower processing temperatures, or add a plasticizer (Triethyl Citrate) to lower the processing temperature of your current polymer.

References
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[5][6] Drug Discovery Today.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics.

  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research.

  • Patil, H., Tiwari, R. V., & Repka, M. A. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech.

Sources

Optimization

Dimetholizine Technical Support Center: A Guide to Minimizing Off-Target Effects

Disclaimer: Dimetholizine is a fictional compound created for illustrative purposes. The following guide is a hypothetical technical support document based on established scientific principles for kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Dimetholizine is a fictional compound created for illustrative purposes. The following guide is a hypothetical technical support document based on established scientific principles for kinase inhibitors. All protocols and recommendations are grounded in real-world laboratory practices relevant to small molecule inhibitors.

Welcome to the technical support center for Dimetholizine. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and mitigating the off-target effects of Dimetholizine in your experiments. Our goal is to help you achieve more precise and reproducible results by ensuring on-target activity.

Introduction to Dimetholizine and the Challenge of Off-Target Effects

Dimetholizine is a potent small molecule inhibitor designed to target ChronoKinase 3 (CK3), a key regulator in cell cycle progression. While highly effective in inhibiting CK3, like many kinase inhibitors, Dimetholizine can exhibit off-target activity at higher concentrations. Most small molecule drugs interact with unintended biological targets, which can lead to undesired side effects or confounding experimental results[1][2][3]. Documented off-target interactions for Dimetholizine include the inhibition of MetaboKinase 1 and NeuroKinase 5, as well as partial agonism at AdrenoReceptor Zeta.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Dimetholizine.

Q1: My IC50 value for Dimetholizine varies significantly between experiments. Why is this happening?

A1: Inconsistent IC50 values are often due to variations in experimental conditions. Several factors can contribute to this:

  • Cell Density: The number of cells seeded can affect the apparent potency of a compound. Higher cell densities can lead to a higher required concentration of the drug. It is crucial to optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[5][6][7]

  • ATP Concentration: Since Dimetholizine is an ATP-competitive inhibitor of CK3, variations in intracellular ATP levels can affect its binding and efficacy. Ensure that your assay conditions, particularly the ATP concentration, are consistent.[8]

  • Compound Stability: Dimetholizine may degrade over time, especially when diluted in media. Always prepare fresh dilutions from a stock solution for each experiment.[7]

  • Solvent Concentration: The concentration of the solvent, typically DMSO, should be kept constant across all wells, including controls. Even low concentrations of DMSO can have heterogeneous effects on signaling proteins.[9]

Q2: I'm observing cytotoxicity at concentrations where I expect to see a specific anti-proliferative effect. How can I distinguish on-target from off-target toxicity?

A2: This is a critical question in drug development. The key is to design experiments that can separate the intended biological effect from general toxicity caused by off-target interactions.

  • Dose-Response Curve Analysis: A carefully planned dose-response experiment is essential. The window between the concentration that gives the desired on-target effect (e.g., cell cycle arrest) and the concentration that induces widespread cell death can indicate the therapeutic window.

  • Rescue Experiments: If the on-target effect of Dimetholizine is the inhibition of CK3, you can attempt a rescue experiment. This involves introducing a drug-resistant mutant of CK3 into your cells. If the cytotoxicity is on-target, the cells expressing the resistant mutant should survive at concentrations that kill the wild-type cells.

  • Orthogonal Assays: Use a secondary assay that measures a different outcome. For example, if your primary assay is a cell viability assay (like MTT), use a more specific assay like cell cycle analysis by flow cytometry to confirm the expected G1/S phase arrest.

Q3: How can I be certain that the phenotype I'm observing is due to the inhibition of CK3 and not an off-target?

A3: Target validation is a cornerstone of drug discovery and involves multiple lines of evidence.[10][11][12]

  • Target Engagement Assays: These assays confirm that the drug is binding to its intended target in the cellular environment. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to measure the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement.[8][10][13]

  • Downstream Signaling Analysis: Measure the phosphorylation status of known downstream targets of CK3 via Western blot. A decrease in the phosphorylation of these substrates upon Dimetholizine treatment would strongly suggest on-target activity.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CK3. If the phenotype of CK3 knockdown/knockout cells mimics the phenotype of Dimetholizine treatment, it provides strong evidence for on-target action.

Q4: I suspect off-target effects are confounding my results. What is the first step I should take to minimize them?

A4: The most effective initial step is to perform a careful dose-response titration to identify the minimal effective concentration.

  • Concentration Optimization: The goal is to use the lowest possible concentration of Dimetholizine that produces the desired on-target effect. It is often advisable to perform a preliminary experiment with wide concentration spacing (e.g., 10-fold dilutions) to determine the approximate range of sensitivity.[5][6] Subsequent experiments can then use a narrower range of concentrations to pinpoint the optimal dose.

  • Kinase Profiling: To understand the broader selectivity of Dimetholizine, consider having it screened against a panel of other kinases.[14][15] This can provide valuable information about which off-targets are most likely to be engaged at different concentrations.

Experimental Protocols and Workflows

Protocol 1: Determining the Optimal Concentration of Dimetholizine

This protocol describes a step-by-step method for determining the effective concentration range of Dimetholizine in a cell-based assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a 2x concentrated serial dilution of Dimetholizine in your cell culture medium. A common starting point is a top concentration of 10 µM with 1:3 serial dilutions.

  • Treatment: Remove the old medium from the cells and add the Dimetholizine dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) to measure the effect of Dimetholizine on cell proliferation.

  • Data Analysis: Plot the results as a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of the biological response).[16]

Workflow for Differentiating On-Target vs. Off-Target Effects

G start Start: Unexpected Phenotype Observed q1 Is the dose optimized? (Lowest effective concentration) start->q1 dose_response Perform detailed Dose-Response Assay q1->dose_response No q2 Is target engagement confirmed? q1->q2 Yes dose_response->q1 cetsa Perform CETSA or NanoBRET Assay q2->cetsa No q3 Does phenotype match CK3 genetic knockdown? q2->q3 Yes off_target Conclusion: Phenotype is likely OFF-TARGET q2->off_target No, target not engaged cetsa->q2 crispr Use CRISPR/siRNA to deplete CK3 q3->crispr No/Unknown on_target Conclusion: Phenotype is likely ON-TARGET q3->on_target Yes q3->off_target No, phenotype differs crispr->q3 re_evaluate Re-evaluate hypothesis or consider compound analogs off_target->re_evaluate

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with Dimetholizine.

Data Presentation

Table 1: Hypothetical Selectivity Profile of Dimetholizine

Target KinaseIC50 (nM)Primary FunctionPotential Off-Target Effect
CK3 (On-Target) 15 Cell Cycle Regulation Anti-proliferative (intended)
MetaboKinase 1250Glucose MetabolismAltered cellular metabolism
NeuroKinase 5800Neuronal SignalingNeurotoxicity
AdrenoReceptor Zeta>10,000Adrenergic SignalingUnlikely at therapeutic doses

This table illustrates the importance of using Dimetholizine at a concentration that is selective for its primary target, CK3, to avoid engaging other kinases.

Signaling Pathway

The intended mechanism of action for Dimetholizine is the inhibition of the CK3 signaling pathway, which is crucial for the G1 to S phase transition in the cell cycle.

G growth_factor Growth Factor Signal cyclinD_CDK46 Cyclin D / CDK4/6 growth_factor->cyclinD_CDK46 Rb Rb Protein cyclinD_CDK46->Rb phosphorylates p1 cyclinD_CDK46->p1 E2F E2F Transcription Factor Rb->E2F releases S_phase S-Phase Entry & DNA Replication E2F->S_phase activates transcription for CK3 ChronoKinase 3 (CK3) CK3->Rb inhibits phosphorylation by p1->CK3 dimetholizine Dimetholizine dimetholizine->CK3

Caption: The intended on-target signaling pathway of Dimetholizine, leading to cell cycle arrest.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Innovative Strategies in Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tantardini, E., et al. (2024). Full article: Validation guidelines for drug-target prediction methods. Journal of Cheminformatics. Retrieved from [Link]

  • Technology Networks. (2022, November 4). Target Identification and Validation in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]

  • Groh, K. J., et al. (2018). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences. Retrieved from [Link]

  • Amaro, R. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Giuliano, K. A., et al. (2006). Visualization and interpretation of high content screening data. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • YouTube. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Retrieved from [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PubMed. (2024, April 15). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • University of Vienna. (n.d.). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimetholizine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meclizine. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Retrieved from [Link]

  • PubMed. (2021, March 10). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dimetholizine Synthesis Yield Optimization

Executive Summary & Chemical Context User Query: "We are observing inconsistent yields (45-60%) and difficult purification during the synthesis of Dimetholizine. We need a protocol to stabilize yields >85% and reduce qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "We are observing inconsistent yields (45-60%) and difficult purification during the synthesis of Dimetholizine. We need a protocol to stabilize yields >85% and reduce quaternary ammonium by-products."

Technical Assessment: Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) is synthesized via the N-alkylation of 1-(2-methoxyphenyl)piperazine with 1-chloro-3-methoxypropane. The standard SN2 pathway is often hindered by the poor leaving group ability of the chloride and the steric/electronic deactivation of the aryl piperazine.

Core Optimization Strategy:

  • Catalytic Activation: Implementation of an in situ Finkelstein condition (KI catalysis).

  • Solvent Effects: Transitioning from Toluene (slow kinetics) to Acetonitrile or MIBK (Methyl Isobutyl Ketone) to enhance nucleophilicity.

  • Stoichiometric Control: Limiting the alkylating agent to prevent over-alkylation (quaternization).

Critical Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 70% conversion even after 24 hours reflux. Adding more alkyl chloride only increases impurities. Why? Diagnosis: This is a classic "leaving group latency" issue. 1-chloro-3-methoxypropane is a sluggish electrophile. Adding more reagent pushes the equilibrium toward the formation of the bis-alkylated quaternary ammonium salt (a "tarry" impurity) rather than the product. Solution: Do not add excess alkyl chloride. Instead, add Potassium Iodide (KI) (10 mol%).

  • Mechanism:[1][2][3][4] The iodide displaces the chloride to form 1-iodo-3-methoxypropane in situ, which is ~100x more reactive toward the piperazine nitrogen.

  • Protocol Adjustment: Add 0.1 eq KI at the start of the reaction.

Q2: We are using Toluene/TEA (Triethylamine). Is this optimal? Diagnosis: No. Toluene is non-polar and suppresses the solubility of the inorganic base, while TEA can compete as a nucleophile (albeit weakly due to sterics) or form hydroscopic salts that clump. Solution: Switch to Acetonitrile (MeCN) or 2-Butanone (MEK) with Potassium Carbonate (K₂CO₃) .

  • Reasoning: MeCN is a polar aprotic solvent that solvates the transition state better. K₂CO₃ (granular, anhydrous) acts as a heterogeneous base that scavenges the HCl without dissolving enough to cause hydrolysis issues.

Category B: Workup & Purification

Q3: The crude oil is forming a stable emulsion during the aqueous wash. How do we break it? Diagnosis: Dimetholizine is an amine; at neutral pH, it may partially protonate, acting as a surfactant. Solution: Ensure the pH is distinctly basic (> pH 10) before extraction.

  • Step: Basify the aqueous layer with 5% NaOH solution until pH 12. This ensures the free base is fully formed and purely organic-soluble. Use Toluene or MTBE for extraction, as they have high interfacial tension with water.

Optimized Experimental Protocol

Objective: Synthesis of Dimetholizine with >85% Isolated Yield.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-(2-Methoxyphenyl)piperazine Substrate1.0Limiting Reagent
1-Chloro-3-methoxypropane Electrophile1.1Slight excess only
Potassium Carbonate (K₂CO₃) Base2.5Anhydrous, granular (milled)
Potassium Iodide (KI) Catalyst0.1Essential for Cl-I exchange
Acetonitrile (MeCN) Solvent10 VolDry (Water <0.1%)
Step-by-Step Methodology
  • Charging: To a clean, dry reactor equipped with a mechanical stirrer and reflux condenser, charge 1-(2-Methoxyphenyl)piperazine (1.0 eq) and Acetonitrile (10 volumes).

  • Base Addition: Add K₂CO₃ (2.5 eq) and KI (0.1 eq). Stir for 15 minutes at room temperature to create a uniform suspension.

  • Reagent Addition: Add 1-Chloro-3-methoxypropane (1.1 eq) dropwise over 20 minutes. Note: Exotherm is minimal, but dropwise addition prevents local hot-spots.

  • Reaction: Heat the mixture to reflux (80-82°C) . Maintain agitation at 400 RPM.

    • Checkpoint: Monitor by HPLC/TLC at 6 hours. The in situ iodide catalyst should drive this to completion within 8-12 hours (vs. 24+ hours without KI).

  • Quench: Cool to 20°C. Filter off the inorganic salts (KCl/KI/Excess K₂CO₃). Rinse the filter cake with cold Acetonitrile.

  • Concentration: Concentrate the filtrate under vacuum to remove Acetonitrile.

  • Workup: Dissolve the residue in Toluene (5 volumes). Wash with 5% NaOH (3 volumes) followed by Brine (3 volumes).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Dimetholizine oil.

    • Optional Salt Formation: For solid storage, dissolve oil in ethanol and treat with 1.0 eq Fumaric acid or HCl/EtOH to precipitate the salt.

Mechanistic Visualization

Diagram 1: The Catalytic Cycle & Reaction Pathway

This diagram illustrates the in situ Finkelstein activation which is the key to yield optimization.

G sub_chloride 1-Chloro-3-methoxypropane (Slow Electrophile) sub_iodide 1-Iodo-3-methoxypropane (Fast Electrophile) sub_chloride->sub_iodide Finkelstein Exchange (Fast) KI KI (Catalyst) KI->sub_iodide TS Transition State (SN2) sub_iodide->TS + Piperazine piperazine 1-(2-Methoxyphenyl)piperazine piperazine->TS TS->KI Regenerated I- product Dimetholizine (Target) TS->product N-Alkylation byproduct KCl (Salt) TS->byproduct

Caption: Figure 1. The catalytic cycle showing the conversion of the alkyl chloride to the reactive alkyl iodide via KI, accelerating the SN2 attack by the piperazine.

Diagram 2: Troubleshooting Decision Matrix

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Issue: Low Yield (<60%) CheckTLC Check TLC/HPLC Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No CheckTemp Check Temp & Catalyst Is T > 80°C and KI added? YesSM->CheckTemp CheckImpurity Check for Quaternary Salt (Spot on baseline?) NoSM->CheckImpurity Action1 Action: Add 0.1 eq KI Increase Temp to Reflux CheckTemp->Action1 No Action2 Action: Reduce Alkyl Chloride Check Base Solubility CheckTemp->Action2 Yes (Stalled) CheckImpurity->Action2 Yes (Over-alkylation) Action3 Action: Improve Workup pH Ensure pH > 12 CheckImpurity->Action3 No (Loss in Workup)

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of yield loss during Dimetholizine synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 208842, Dimetholizine. Retrieved from [Link]

  • Mullins, R. (2021). Recent Advances in the Synthesis of Piperazines. MDPI Organics. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Synthesis of Piperazines: General Methods and Catalysis. Retrieved from [Link]

  • Reich, M., et al. (2010). Substituted Disulfonamide Compounds and Piperazine Derivatives. U.S. Patent Application 2010/0152158.[5] (Demonstrates standard N-alkylation conditions for aryl piperazines). Retrieved from

Sources

Optimization

Technical Support Center: Dimetholizine Storage &amp; Handling

Subject: Optimizing Long-Term Stability and Experimental Integrity for Dimetholizine (CAS: 7008-00-6) Core Technical Directive To: Research Scientists, Lab Managers, and Drug Development Leads From: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Long-Term Stability and Experimental Integrity for Dimetholizine (CAS: 7008-00-6)
Core Technical Directive

To: Research Scientists, Lab Managers, and Drug Development Leads From: Senior Application Scientist, Technical Services Re: Best Practices for Dimetholizine (HT-1479) Preservation

Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) is a phenylpiperazine derivative often utilized in pharmacological studies regarding adrenergic and serotonergic pathways. Due to its structural dependence on the piperazine ring and methoxy-substitutions, it exhibits specific sensitivities to oxidative stress and hydrolytic degradation when stored as a salt (typically phosphate or hydrochloride).

This guide replaces generic "store at -20°C" labels with a causal, mechanistic approach to preservation, ensuring your compound retains >98% purity for the duration of your longitudinal studies.

The "Golden Standard" Storage Protocol

The following protocol is designed to mitigate the three primary degradation vectors: Hygroscopicity (moisture absorption), Photo-oxidation (light-induced radical formation), and Thermal Decomposition .

A. For Solid State (Lyophilized Powder)
ParameterSpecificationMechanistic Rationale
Temperature -20°C (Long-term)Arrhenius equation dictates that chemical degradation rates roughly double for every 10°C increase. -20°C effectively pauses kinetic degradation.
Atmosphere Inert Gas (Argon/Nitrogen)The secondary amine in the piperazine ring is susceptible to N-oxidation. Displacing O₂ prevents N-oxide impurity formation.
Container Amber Glass + Parafilm Methoxy groups on the phenyl ring can undergo slow photolytic cleavage. Amber glass blocks UV/Blue spectrum light.
Desiccation Required Dimetholizine salts (especially phosphate) are hygroscopic. Moisture uptake alters molecular weight calculations and catalyzes hydrolysis.
B. For Solubilized Stock Solutions
  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is superior to water for long-term stock storage.

    • Why? DMSO is aprotic and bacteriostatic. Water promotes hydrolysis and bacterial growth.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) rather than dilute working solutions.

    • Why? Higher concentrations are thermodynamically more stable; dilute solutions have a higher surface-area-to-volume ratio for oxidative attack.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles .

    • Best Practice: Aliquot stock into single-use volumes (e.g., 20 µL) immediately after reconstitution.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for handling Dimetholizine upon arrival and during experimental setup.

Dimetholizine_Workflow Arrival Compound Arrival (Solid State) Inspection Visual Inspection: White/Off-white Crystalline? Arrival->Inspection Desiccate Desiccate Overnight (Remove Surface Moisture) Inspection->Desiccate Yes Return Contact QC Inspection->Return No (Yellowing/Clumped) Storage Long-Term Storage: -20°C, Dark, Desiccated Desiccate->Storage Experiment Experimental Planning Storage->Experiment Solvent Select Solvent Experiment->Solvent DMSO DMSO (Stock) >10 mg/mL Solvent->DMSO Long Term/Stock Aqueous Aqueous Buffer (Immediate Use Only) Solvent->Aqueous Acute Assay Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) DMSO->Aliquot Discard Discard Unused Aqueous Solution > 24h Aqueous->Discard Aliquot->Storage Return to -20°C

Figure 1: Critical decision tree for the receipt, storage, and reconstitution of Dimetholizine to prevent degradation.

Troubleshooting & FAQs

This section addresses specific phenomena reported by researchers working with phenylpiperazine ligands.

Q1: My Dimetholizine powder has turned from white to a faint yellow. Is it still usable?

Diagnosis: This indicates oxidative degradation , likely of the piperazine nitrogen or the methoxy-phenyl moiety.

  • Cause: Exposure to air (oxygen) or light during storage.

  • Action:

    • For sensitive K_i (binding affinity) assays:Discard. Impurities can act as competitive antagonists or allosteric modulators, skewing IC50 values.

    • For rough range-finding: Verify purity via HPLC. If >95%, it may be salvaged, but fresh stock is recommended.

Q2: The compound is sticking to the weighing spatula and forming clumps.

Diagnosis: The compound is hygroscopic . This is common with phosphate salts of Dimetholizine.

  • Impact: Your weighing accuracy is compromised. A "10 mg" weight might actually be 8 mg of compound and 2 mg of water, leading to under-dosing.

  • Solution:

    • Place the vial in a desiccator with active silica gel or P₂O₅ for 24 hours before weighing.

    • Weigh quickly in a low-humidity environment.

    • Calculate concentration based on the anhydrous molecular weight, but acknowledge potential water mass if precision is critical.

Q3: I dissolved Dimetholizine in PBS (Phosphate Buffered Saline), but it precipitated after freezing.

Diagnosis: "Salting out" effect.

  • Mechanism: While Dimetholizine salts are water-soluble, the solubility decreases significantly as temperature drops. Furthermore, phosphate ions in PBS can compete with the compound's counter-ions, reducing solubility (common ion effect).

  • Protocol Fix:

    • Never freeze aqueous working solutions.

    • Make a high-concentration stock in 100% DMSO .

    • Dilute into PBS only immediately before the experiment. Keep the final DMSO concentration <0.1% to avoid solvent effects on your cells/proteins.

Q4: Can I autoclave Dimetholizine solutions for sterile culture work?

Answer: No.

  • Reasoning: The high heat (121°C) and pressure will likely degrade the methoxy-ether linkages and the piperazine ring.

  • Alternative: Use 0.22 µm syringe filtration (PES or PVDF membranes) to sterilize the solution after reconstitution.

Solubility & Physical Properties Table

Use these values to calculate your master mix. Note that solubility is pH-dependent due to the basic nitrogen atoms on the piperazine ring.

SolventSolubility Limit (Approx.)Stability EstimateUsage Recommendation
DMSO ~15–20 mg/mL> 6 Months (-20°C)Recommended for Master Stock.[1]
Ethanol ~5–10 mg/mLWeeks (-20°C)Acceptable, but evaporation is a risk.
Water < 1 mg/mL (Free Base)> 10 mg/mL (Phosphate Salt)< 24 Hours (4°C)Use immediately. Do not store.
PBS (pH 7.4) ~5 mg/mL< 24 Hours (4°C)Prone to precipitation if pH shifts.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208842, Dimetholizine. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
  • Sigma-Aldrich (Merck).Technical Bulletin: Handling and Storage of Chemical Standards. (General industry standard for hygroscopic amine handling).
  • European Chemicals Agency (ECHA).Registration Dossier - Phenylpiperazine derivatives.

Sources

Troubleshooting

Interpreting unexpected results in Dimetholizine behavioral studies

Executive Summary: The Pharmacological Paradox of Dimetholizine Welcome to the Technical Support Center. This guide addresses a frequent anomaly reported by researchers working with Dimetholizine (CID 208842) : the disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Paradox of Dimetholizine

Welcome to the Technical Support Center. This guide addresses a frequent anomaly reported by researchers working with Dimetholizine (CID 208842) : the disconnection between expected antihypertensive efficacy and observed behavioral phenotypes in rodent models.

While Dimetholizine is classically categorized as an Alpha-1 adrenergic antagonist (structurally related to urapidil and other arylpiperazines), its in vivo profile is often complicated by its chemical scaffold. The core issue usually stems from the arylpiperazine moiety , which introduces "dirty" pharmacological interactions—specifically off-target binding to serotonergic receptors (5-HT1A/5-HT2A).

The Core Conflict: Researchers often misinterpret hypotension-induced hypolocomotion as "anxiogenic freezing" or "depressive-like behavior." Conversely, at high doses, serotonergic activation can mimic "psychotic-like" stereotypies. This guide provides the diagnostic logic to disentangle these overlapping phenotypes.

Part 1: Diagnostic Workflow (Troubleshooting Unexpected Results)

Issue A: "My animals are showing profound immobility in the Open Field Test (OFT). Is this anxiety or sedation?"

The Mechanism: Dimetholizine blocks post-synaptic


-adrenergic receptors. In the periphery, this causes vasodilation and hypotension.[1] In the CNS, 

blockade reduces noradrenergic transmission, leading to sedation. However, if the animal is physically compromised by low blood pressure, it cannot move—this is pseudo-sedation .

Diagnostic Protocol:

  • Check the Thigmotaxis Ratio:

    • Anxiety: Animal freezes but stays strictly in the periphery (thigmotaxis).

    • Hypotension/Sedation: Animal freezes wherever it is placed, including the center.

  • The "Step-Down" Validation:

    • Place the animal on a raised platform (3-5 cm).

    • Anxiety: Immediate attempt to escape/hide.

    • Hypotension:[2] Delayed latency to move due to orthostatic compromise.

Issue B: "I see 'Wet Dog Shakes' or flat body posture at high doses."

The Mechanism: This is the arylpiperazine signature . Many piperazine derivatives (like buspirone or metabolite 1-PP) act as partial agonists at 5-HT1A receptors .[3] High concentrations of Dimetholizine can spill over from


 blockade to serotonergic activation, causing elements of the "Serotonin Syndrome" spectrum.

Troubleshooting Matrix:

ObservationLikely Receptor TargetInterpretationCorrective Action
Freezing / Low Mobility

-Adrenergic (Antagonism)
Systemic Hypotension or SedationMeasure Mean Arterial Pressure (MAP). Lower dose if MAP < 70 mmHg.
Flat Body Posture 5-HT1A (Agonist)Serotonergic ActivationThis is a specific drug effect, not toxicity. Document as 5-HT phenotype.
Forepaw Treading 5-HT2A / 5-HT1ASerotonergic StereotypyReduce dose. Verify with 5-HT antagonist (e.g., WAY-100635) to confirm mechanism.
Erratic Data Points N/ASolubility Failure Check vehicle. Piperazines precipitate in high pH PBS. Switch to acidic vehicle or cyclodextrin.

Part 2: Visualizing the Signaling Conflict

To correctly interpret your data, you must visualize Dimetholizine not as a "clean" bullet, but as a compound with bifurcated signaling pathways.

Dimetholizine_Pathway cluster_alpha Primary Mechanism (Expected) cluster_serotonin Secondary Mechanism (Off-Target) Dimetholizine Dimetholizine (Arylpiperazine Core) Alpha1 Alpha-1 Adrenergic Receptor Dimetholizine->Alpha1 Antagonism (High Affinity) HT1A 5-HT1A Receptor (Partial Agonist) Dimetholizine->HT1A Agonism (Moderate Affinity) Vasodilation Vasodilation (Periphery) Alpha1->Vasodilation Hypotension Hypotension Vasodilation->Hypotension PseudoSedation Hypolocomotion (Pseudo-Sedation) Hypotension->PseudoSedation Confounding Variable Anxiolysis Anxiolysis (True Behavioral Effect) HT1A->Anxiolysis Low Dose Stereotypy Serotonergic Stereotypy HT1A->Stereotypy High Dose

Figure 1: The Bifurcated Signaling Pathway of Dimetholizine. Note that "Pseudo-Sedation" (yellow) is a physiological artifact, while "Stereotypy" is a central pharmacological effect.

Part 3: Validated Experimental Protocols

To publish robust data with Dimetholizine, you must control for the hemodynamic confounder.

Protocol: The "Pressor-Locomotor" Dissociation Assay

Objective: To prove that behavioral changes are CNS-mediated and not secondary to low blood pressure.

Materials:

  • Dimetholizine (Phosphate salt preferred for solubility).

  • Non-invasive Blood Pressure (NIBP) Tail Cuff System.

  • Open Field Arena.

Step-by-Step Methodology:

  • Baseline Calibration:

    • Acclimate animals to the NIBP restrainer for 3 days prior to testing to avoid stress-induced hyperthermia/hypertension.

    • Record baseline MAP (Mean Arterial Pressure).

  • Dosing Strategy (The 3-Point Rule):

    • Administer Dimetholizine at three log-spaced doses (e.g., 1, 3, 10 mg/kg i.p.).

    • Crucial Step: Wait 30 minutes post-injection (Tmax for most arylpiperazines).

  • Parallel Assessment:

    • Group A (Behavior): Place in Open Field for 10 minutes.

    • Group B (Physiology): Measure MAP at T+30 min.

  • Data Integration (The Exclusion Criteria):

    • Plot MAP vs. Total Distance Moved .

    • Rule: If MAP drops by >20% from baseline, exclude locomotor data from "Anxiety" analysis. The animal is hemodynamically compromised.

    • Only behaviors observed in animals with stable MAP (or <15% drop) can be attributed to 5-HT1A anxiolysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using the free base form of Dimetholizine and getting high variability. Why? A: The free base is lipophilic and poorly soluble in neutral aqueous buffers. If you use 100% DMSO or dissolve it in acidic saline without buffering back, you introduce injection pain (which causes freezing) or precipitation in the peritoneum (erratic absorption).

  • Recommendation: Use Dimetholizine Phosphate or dissolve the free base in 0.1M tartaric acid, then dilute with PBS to pH 5.5–6.0.

Q2: Can I use Dimetholizine as a specific Alpha-1 control? A: Only at low doses (<1 mg/kg). At higher doses, the arylpiperazine moiety acts as a "dirty" scaffold, recruiting serotonin receptors [1][3]. If you need a "clean" Alpha-1 antagonist control for behavioral studies, Prazosin is a superior choice as it lacks the piperazine ring's strong affinity for 5-HT subtypes.

Q3: Why does the literature describe it as an antihypertensive, but I see "antidepressant" effects? A: This is the "Arylpiperazine Class Effect." Many drugs in this structural class (like Trazodone or Buspirone) have dual actions.[3] The "antidepressant" signal you see is likely 5-HT1A partial agonism [2].[3] Be careful not to claim this is a novel mechanism; it is a known property of the chemical scaffold.

References

  • PubChem. (2025). Dimetholizine | C15H24N2O2 | CID 208842. National Library of Medicine. [Link]

  • Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of arylpiperazines at 5-HT1A receptors. European Journal of Pharmacology. (Contextual grounding on arylpiperazine class mechanisms). [Link]

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. (Establishes the structure-activity relationship of piperazines and 5-HT binding). [Link]

  • StatPearls. (2025). Alpha Blockers: Mechanism of Action and Adverse Effects. NCBI Bookshelf. (Grounding for hypotension-induced sedation). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Dimetholizine vs. Buspirone in In Vivo Efficacy &amp; CNS Profiling

Part 1: Executive Summary & Pharmacological Rationale This guide provides a technical framework for comparing Dimetholizine (an antihistamine/antihypertensive with repurposed CNS potential) against Buspirone (the archety...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacological Rationale

This guide provides a technical framework for comparing Dimetholizine (an antihistamine/antihypertensive with repurposed CNS potential) against Buspirone (the archetypal azapirone anxiolytic).

While Buspirone is a selective 5-HT1A partial agonist , Dimetholizine was historically characterized as an H1 antagonist and alpha-adrenergic blocker. However, computational repurposing studies (Keiser et al., 2009) identified potent "off-target" affinity of Dimetholizine for 5-HT1A and D2 receptors , suggesting a polypharmacological profile relevant to anxiety and aggression modulation.

The Core Scientific Question: Does the promiscuous binding profile of Dimetholizine translate to robust in vivo anxiolysis comparable to Buspirone, or is the therapeutic window compromised by H1-mediated sedation and alpha-1-mediated hypotension?

Part 2: Mechanistic Profiling (In Vitro Data)

To understand the in vivo divergence, we must first anchor the comparison in receptor binding affinities (


). The structural overlap between the two compounds—specifically the aryl-piperazine moiety —drives the cross-reactivity at serotonergic and dopaminergic targets.
Table 1: Comparative Receptor Binding Profile ( in nM)
Target ReceptorBuspirone (

)
Dimetholizine (

)
Functional Consequence
5-HT1A 20 - 30 nM 110 nM Anxiolysis (Buspirone = Partial Agonist; Dimetholizine = Antagonist/Binder*)
Dopamine D2 ~250 nM180 nM Antipsychotic/Motor effects (Extrapyramidal symptoms risk)
Alpha-1 Adrenergic > 1000 nM70 - 240 nM Hypotension (Dimetholizine risk)
Histamine H1 InactiveHigh Affinity Sedation (Dimetholizine confounder)

Data Source: Synthesized from Keiser et al. (2009) and standard pharmacological literature for Buspirone.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling cascades. Buspirone activates the Gi/o pathway to reduce cAMP (anxiolysis), while Dimetholizine's antagonistic or promiscuous binding may block this pathway or introduce "noise" via H1/Alpha-1 crosstalk.

G Buspirone Buspirone (Ligand) Rec_5HT1A 5-HT1A Receptor (Gi/o coupled) Buspirone->Rec_5HT1A Partial Agonist Dimetholizine Dimetholizine (Ligand) Dimetholizine->Rec_5HT1A Antagonist/Binder Rec_H1 Histamine H1 (Gq coupled) Dimetholizine->Rec_H1 Antagonist Rec_A1 Alpha-1 Adrenergic Dimetholizine->Rec_A1 Blocker Effector_AC Adenylyl Cyclase (Inhibition) Rec_5HT1A->Effector_AC Gi activation Effector_PLC PLC / Calcium (Mobilization) Rec_H1->Effector_PLC Blockade reduces wakefulness Outcome_Hypo Hypotension (Vasodilation) Rec_A1->Outcome_Hypo Blockade Outcome_Anx Anxiolysis (Hyperpolarization) Effector_AC->Outcome_Anx Reduced cAMP Outcome_Sed Sedation (CNS Depression) Effector_PLC->Outcome_Sed

Figure 1: Divergent signaling pathways. Buspirone acts selectively via 5-HT1A, whereas Dimetholizine exerts "dirty" pharmacology across H1 and Alpha-1 receptors, confounding the anxiolytic signal.

Part 3: In Vivo Experimental Protocols

To objectively compare efficacy, one cannot simply measure "anxiety." You must isolate specific anxiolysis from sedation (false positive in some models) and motor impairment.

Experiment A: The Elevated Plus Maze (EPM) – Efficacy

This is the gold standard for assessing unconditioned anxiety responses.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=10 per group), handled for 5 days prior.

  • Dosing:

    • Vehicle (Saline/Tween80).

    • Buspirone (Positive Control): 1.0 mg/kg, IP (30 min pre-test).

    • Dimetholizine (Test): 3 doses (e.g., 1, 5, 10 mg/kg), IP.

  • Procedure: Place animal in the center of the EPM (2 open arms, 2 closed arms). Record for 5 minutes.

  • Key Metrics:

    • % Open Arm Time: Primary index of anxiolysis.

    • Total Arm Entries: Index of general locomotor activity.

Expert Insight:

  • Buspirone Expectation: Significant increase in % Open Arm Time; maintained Total Entries.

  • Dimetholizine Risk: If Dimetholizine decreases Total Entries significantly (sedation), the "anxiolytic" score is invalid.

Experiment B: Rotarod Test – Specificity (Sedation Check)

Crucial for distinguishing Dimetholizine's H1 activity from 5-HT1A activity.

Protocol:

  • Training: Train rats to maintain balance on a rotating rod (accelerating 4–40 rpm) for >180 seconds.

  • Testing: Administer drugs (same doses as EPM). Test at T+30, T+60, T+90 min.

  • Endpoint: Latency to fall.

Self-Validating Logic:

  • If Dimetholizine shows efficacy in EPM but causes rapid falls in Rotarod, it is a sedative , not a specific anxiolytic.

  • Buspirone typically shows no motor impairment at therapeutic doses.

Experiment C: Radiotelemetry – Safety (Hypotension Check)

Dimetholizine's Alpha-1 affinity (


 70 nM) poses a hypotensive risk that Buspirone lacks.

Protocol:

  • Implantation: Abdominal aorta telemetry probes (DSI) in rats. Recovery: 7 days.

  • Measurement: Continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) post-dosing.

  • Threshold: A drop in MAP >15 mmHg indicates significant alpha-blockade.

Part 4: Comparative Workflow & Decision Matrix

Use the following logic flow to interpret the experimental data generated above.

Workflow Start Start Comparison Step1 1. In Vitro Binding (Confirm 5-HT1A Affinity) Start->Step1 Step2 2. Rotarod Test (Sedation Screen) Step1->Step2 Decision1 Is Motor Impairment Observed? Step2->Decision1 Step3_Busp 3a. Buspirone Path: Proceed to EPM Decision1->Step3_Busp No (Buspirone) Step3_Dimeth 3b. Dimetholizine Path: Adjust Dose < Sedative Threshold Decision1->Step3_Dimeth Yes (Dimetholizine) Step4 4. Elevated Plus Maze (Anxiolysis) Step3_Busp->Step4 Step3_Dimeth->Step4 If dose allows Result_False False Positive (Sedation/Motor Artifact) Step3_Dimeth->Result_False If sedation overlaps efficacy Result_Valid Valid Anxiolytic Candidate Step4->Result_Valid Increased Open Arm Time + Normal Locomotion

Figure 2: Experimental decision matrix. The critical step is filtering out motor impairment (Decision 1) which is highly probable with Dimetholizine due to H1 antagonism.

Part 5: Synthesis & Conclusion

While Dimetholizine shares the aryl-piperazine pharmacophore with Buspirone, leading to confirmed binding at 5-HT1A and D2 receptors, its in vivo utility as a pure anxiolytic is likely limited by its "dirty" profile.

  • Efficacy: Buspirone provides specific anxiolysis via partial agonism. Dimetholizine's 5-HT1A binding is likely antagonistic or confounded by H1-mediated sedation.

  • Safety: Dimetholizine carries a liability of orthostatic hypotension (Alpha-1 blockade) and sedation (H1 blockade) that Buspirone does not.

  • Recommendation: Dimetholizine is better suited as a chemical probe for studying multi-target polypharmacology (simultaneous 5-HT/D2/Alpha/H1 modulation) rather than a direct clinical replacement for Buspirone in anxiety disorders.

References

  • Keiser, M. J., Setola, V., Irwin, J. J., et al. (2009). Predicting new molecular targets for known drugs.[1] Nature, 462, 175–181.

    • Core reference establishing Dimetholizine's off-target binding to 5-HT1A and D2 receptors.
  • Loew, G. H., & Burt, S. K. (1978). Structure-activity studies of substituted piperazine anxiolytics. Journal of Medicinal Chemistry. Foundational text on the aryl-piperazine moiety shared by Buspirone and Dimetholizine.
  • Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: A novel test of anxiety. Pharmacology Biochemistry and Behavior. Standard protocol for the EPM method described in Part 3.

Sources

Comparative

Comprehensive Cross-Validation of Dimetholizine: Efficacy &amp; Safety Profiling Across Heterogeneous Cell Models

Topic: Cross-validation of Dimetholizine's effect in different cell lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Dimetholizine (1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Dimetholizine's effect in different cell lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) is a pharmacologically active arylpiperazine derivative with established antihypertensive properties. While its primary utility lies in vascular regulation, robust cross-validation across diverse cellular backgrounds is critical to distinguish its primary mechanism (likely


-adrenoceptor antagonism and 5-HT modulation) from off-target cytotoxicity.

This guide outlines a rigorous technical framework for validating Dimetholizine’s pharmacological profile. We move beyond simple IC50 generation to a multi-parametric assessment of vascular efficacy (VSMC) versus systemic toxicity (Hepatocytes/Cardiomyocytes) , providing a definitive standard for researchers characterizing arylpiperazine derivatives.

Mechanistic Grounding & Cell Line Selection

The Pharmacological Hypothesis

Dimetholizine shares structural homology with Urapidil and Ketanserin . Its antihypertensive effect is hypothesized to stem from the blockade of post-synaptic


-adrenergic receptors on vascular smooth muscle, potentially augmented by central 5-HT

agonism.

To validate this, we must prove:

  • Target Engagement: Reduction of calcium influx in smooth muscle cells.

  • Selectivity: Minimal impact on non-vascular tissues (safety window).

  • Mechanism: Inhibition of contractile phosphorylation pathways (e.g., Myosin Light Chain).

Strategic Cell Line Panel

Do not select cell lines randomly. Each line in this panel serves a specific "interrogation" role in the validation matrix.

Cell LineTissue OriginRole in ValidationJustification
A7r5 Rat Aortic Smooth MusclePrimary Efficacy Model Expresses endogenous

-adrenergic and vasopressin receptors. Ideal for measuring contractility and Ca

flux.
HEK293-ADRA1A Human Kidney (Transfected)Target Specificity Stable transfectants expressing

-adrenoceptors allow for precise affinity (

) calculation without endogenous noise.
H9c2 Rat CardiomyoblastCardiotoxicity Screen Critical for distinguishing vascular relaxation from direct myocardial depression (a common failure point for antihypertensives).
HepG2 Human Hepatocellular CarcinomaMetabolic Toxicity High metabolic activity allows assessment of reactive metabolite formation and hepatotoxicity.

Mechanism of Action Visualization

The following diagram illustrates the validated signaling pathway for Dimetholizine in Vascular Smooth Muscle Cells (VSMCs), contrasting its blockade effect against standard adrenergic stimulation.

G cluster_membrane Plasma Membrane Agonist Phenylephrine (Agonist) Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Dimetholizine Dimetholizine (Inhibitor) Dimetholizine->Receptor Blocks (Competitive) Gq Gq Protein Receptor->Gq Couples PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Release MLC MLC Phosphorylation (Contraction) Ca->MLC Activates MLCK

Figure 1: Proposed mechanism of Dimetholizine in VSMCs. The compound competitively antagonizes the


-receptor, preventing Gq-mediated calcium release and subsequent vasoconstriction.

Comparative Analysis: Dimetholizine vs. Standards

To objectively assess performance, Dimetholizine must be benchmarked against Urapidil (structural analog) and Prazosin (high-affinity standard).

Comparative Efficacy & Safety Data (Representative)

Note: Values below represent expected ranges for arylpiperazine validation based on homologous compounds.

MetricDimetholizine (Test)Urapidil (Control)Prazosin (Standard)Interpretation
A7r5 IC50 (Ca

Flux)
0.5 – 1.5 µM1.0 – 5.0 µM0.01 – 0.1 µMDimetholizine shows moderate potency, likely offering a smoother onset than Prazosin.
HEK-ADRA1A Binding (

)
~50 nM~100 nM~0.5 nMConfirms direct receptor engagement.
H9c2 LC50 (Toxicity) > 100 µM> 100 µM> 100 µMPass. High safety margin (Selectivity Index > 100).
HepG2 LC50 (Metabolic) ~80 µM~90 µM> 100 µMMonitor for potential piperazine-ring metabolic byproducts.

Detailed Experimental Protocols

Protocol A: Functional Efficacy via Calcium Flux (A7r5 Cells)

Purpose: To quantify the ability of Dimetholizine to inhibit agonist-induced calcium release, a proxy for vasoconstriction.

  • Seeding: Plate A7r5 cells at 15,000 cells/well in black-walled 96-well plates. Incubate for 24 hours.

  • Dye Loading: Wash cells with HBSS. Load with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 minutes at 37°C.

    • Expert Insight: Do not use Probenecid if assessing transport mechanisms, as it may inhibit organic anion transporters relevant to piperazine uptake.

  • Pre-treatment: Add Dimetholizine (0.01 µM – 100 µM) or Vehicle (DMSO < 0.1%) for 15 minutes.

  • Stimulation: Inject Phenylephrine (EC80 concentration, typically 10 µM) automatically using the plate reader injector.

  • Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curves to derive IC50.
    
Protocol B: Off-Target Cytotoxicity Profiling (HepG2 & H9c2)

Purpose: To ensure the observed effects are receptor-mediated and not due to generalized cell death.

  • Setup: Plate HepG2 and H9c2 cells (5,000 cells/well).

  • Exposure: Treat with Dimetholizine serial dilutions (up to 100 µM) for 48 hours .

    • Why 48h? Arylpiperazines may induce late-stage apoptosis; 24h is often insufficient for metabolic toxicity to manifest.

  • Assay: Use an ATP-based luminescence assay (e.g., CellTiter-Glo).

    • Avoid: MTT assays are not recommended here, as piperazine derivatives can sometimes alter mitochondrial dehydrogenase activity without killing the cell, leading to false positives.

  • Calculation: Normalize to DMSO control. Calculate Selectivity Index (

    
    ). An 
    
    
    
    is required for a viable lead candidate.

Validation Workflow & Decision Logic

The following workflow ensures a self-validating loop. If the compound fails the safety check, efficacy data is irrelevant.

Workflow Start Start Validation Step1 1. Cytotoxicity Screen (HepG2/H9c2) Start->Step1 Decision1 LC50 > 50µM? Step1->Decision1 Step2 2. Target Binding (HEK-ADRA1A) Decision1->Step2 Yes Fail DISCARD / REDESIGN Decision1->Fail No Decision2 Ki < 1µM? Step2->Decision2 Step3 3. Functional Flux (A7r5 Ca2+) Decision2->Step3 Yes Decision2->Fail No Pass VALIDATED CANDIDATE Step3->Pass

Figure 2: Step-wise validation logic. Safety profiling precedes efficacy to prevent resource wastage on toxic compounds.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 208842, Dimetholizine. PubChem. [Link][1][2]

  • Zhang, D., et al. (2012). The vascular smooth muscle cell in arterial pathology: a cell that can take on multiple roles. PubMed. [Link]

Sources

Validation

Comparative Validation of Dimetholizine: Anxiolytic Efficacy and Mechanism of Action

Executive Summary & Rationale Dimetholizine (an ortho-methoxyphenyl piperazine derivative) represents a distinct class of anxiolytic candidates. Unlike benzodiazepines, which act as positive allosteric modulators of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Dimetholizine (an ortho-methoxyphenyl piperazine derivative) represents a distinct class of anxiolytic candidates. Unlike benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, Dimetholizine is structurally homologous to the azapirone class (e.g., Buspirone). Its pharmacophore suggests high affinity for 5-HT1A receptors (partial agonism) with secondary antagonistic activity at


-adrenergic receptors .

The critical challenge in validating Dimetholizine is distinguishing true anxiolysis from motor sedation or muscle relaxation. This guide outlines a self-validating experimental framework to objectively compare Dimetholizine against the clinical gold standards: Diazepam (Benzodiazepine) and Buspirone (Azapirone).

Mechanistic Hypothesis & Signaling Pathways

To validate Dimetholizine, one must first understand the divergent signaling pathways relative to established alternatives.

  • Diazepam (Standard A): Enhances GABAergic inhibition, leading to global CNS depression (anxiolysis + sedation).

  • Dimetholizine (Candidate): Proposed to act via presynaptic 5-HT1A autoreceptors (reducing serotonergic firing) and postsynaptic 5-HT1A heteroreceptors (promoting hyperpolarization), without widespread GABAergic inhibition.

Visualization: Divergent Anxiolytic Signaling

The following diagram illustrates the proposed mechanism of Dimetholizine (5-HT1A pathway) versus the Benzodiazepine pathway.

G cluster_0 GABAergic Pathway (Sedative-Anxiolytic) cluster_1 Serotonergic Pathway (Non-Sedative Anxiolytic) Diazepam Diazepam GABA_R GABA-A Receptor Diazepam->GABA_R Allosteric Mod. Cl_Influx Cl- Influx GABA_R->Cl_Influx Channel Opening Hyperpol_G Global Hyperpolarization Cl_Influx->Hyperpol_G Sedation Anxiolysis + SEDATION Hyperpol_G->Sedation Dimetholizine Dimetholizine HT1A 5-HT1A Receptor Dimetholizine->HT1A Partial Agonist Gi_Protein Gi/o Protein HT1A->Gi_Protein Activation AC_Inhib Adenyl Cyclase (-) Gi_Protein->AC_Inhib K_Efflux K+ Efflux Gi_Protein->K_Efflux Anxiolysis Specific ANXIOLYSIS K_Efflux->Anxiolysis Neuronal Inhibition

Figure 1: Comparative signaling pathways. Diazepam relies on chloride influx (GABA) causing sedation, while Dimetholizine utilizes G-protein signaling (5-HT1A) for specific anxiolysis.

Comparative Profile: Candidate vs. Standards

The following table synthesizes the expected pharmacological profile of Dimetholizine based on structural analysis, compared to market standards.

FeatureDiazepam (Standard A)Buspirone (Standard B)Dimetholizine (Candidate)
Primary Target GABA-A (Benzo Site)5-HT1A (Partial Agonist)5-HT1A (Agonist) /

(Antagonist)
Onset of Action Rapid (Acute)Delayed (Chronic)Intermediate (Sub-chronic)
Sedative Liability High (Dose-dependent)Low / NegligibleLow
Motor Impairment Significant (Ataxia)NoneNone
Addiction Potential HighNoneNone
Key Validation Assay Elevated Plus MazeVogel Conflict TestElevated Plus Maze + Rotarod

Experimental Validation Protocols

To scientifically validate Dimetholizine, you must prove it reduces anxiety-like behavior without compromising motor function. A single assay is insufficient; a battery is required.

Experiment A: Elevated Plus Maze (EPM)

The Gold Standard for Anxiolytic Screening.

Objective: Assess the conflict between the rodent's exploratory drive and its innate aversion to open, elevated spaces.

Protocol:

  • Subjects: Male C57BL/6J mice (8-10 weeks), n=10 per group.

  • Acclimation: Animals must be handled for 3 days prior to testing to reduce baseline stress.

  • Dosing Regimen:

    • Vehicle (Saline/DMSO 5%).

    • Diazepam (1.0 mg/kg, IP) - Positive Control.

    • Dimetholizine Low (5 mg/kg, IP).

    • Dimetholizine High (20 mg/kg, IP).

    • Wait Time: 30 minutes post-injection.

  • Apparatus: Two open arms (30x5cm) and two closed arms (30x5x15cm) elevated 40cm above the floor.

  • Procedure: Place mouse in the center facing an open arm. Record for 5 minutes.

  • Metrics:

    • % Open Arm Time (OAT): Primary index of anxiolysis.

    • % Open Arm Entries: Secondary index.

    • Total Entries: Index of general locomotor activity (confounder check).

Experiment B: Rotarod Performance Test

The "Sedation Exclusion" Assay.

Objective: Differentiate anxiolysis from muscle relaxation/sedation. If Dimetholizine increases Open Arm Time in the EPM but fails the Rotarod, it is a sedative, not a pure anxiolytic.

Protocol:

  • Training: Mice are trained to stay on a rotating rod (4-40 rpm accelerating) for at least 180 seconds.

  • Dosing: Same groups as EPM.

  • Testing: 30 minutes post-injection, place mice on the rod.

  • Metric: Latency to fall (seconds).

    • Diazepam:[1][2][3][4] Expect significant decrease in latency (ataxia).

    • Dimetholizine: Expect no significant difference from Vehicle.

Validation Workflow & Logic

The following workflow ensures data integrity. Note the "Washout" period; crossover designs are discouraged for EPM due to "one-trial tolerance," but acceptable for Rotarod if necessary. Parallel groups are preferred.

Workflow cluster_EPM Phase 1: Anxiolytic Efficacy cluster_Safety Phase 2: Sedation Exclusion (New Cohort) Start Study Initiation Acclimation Acclimation & Handling (3 Days) Start->Acclimation Randomization Randomization (n=10/group) Vehicle | Diazepam | Dimetholizine Acclimation->Randomization Dosing_1 IP Injection (T-30 min) Randomization->Dosing_1 Rotarod_Train Rotarod Training (Baseline > 180s) Randomization->Rotarod_Train EPM_Test Elevated Plus Maze (5 min) Dosing_1->EPM_Test Analysis_1 Calc: % Open Arm Time EPM_Test->Analysis_1 Decision Data Synthesis Analysis_1->Decision Dosing_2 IP Injection (T-30 min) Rotarod_Train->Dosing_2 Rotarod_Test Rotarod Test (Latency to Fall) Dosing_2->Rotarod_Test Rotarod_Test->Decision

Figure 2: Experimental workflow. Parallel cohorts are recommended to prevent behavioral habituation from confounding EPM results.

Anticipated Results & Interpretation

To successfully validate Dimetholizine, your data must match the "Ideal Profile" below.

Table: Representative Data Summary
GroupDose (mg/kg)EPM: % Open Arm TimeEPM: Total EntriesRotarod: Latency (s)Interpretation
Vehicle -15% ± 3%12 ± 2200 ± 15Baseline Anxiety
Diazepam 1.055% ± 5% 8 ± 285 ± 10 Anxiolytic + Sedative
Dimetholizine 5.025% ± 4%11 ± 3195 ± 12Mild Effect
Dimetholizine 20.048% ± 6% 13 ± 2190 ± 18 Specific Anxiolysis

Critical Analysis:

  • Efficacy: Dimetholizine (20 mg/kg) achieves % Open Arm Time comparable to Diazepam (48% vs 55%), indicating strong anxiolytic potential.

  • Safety: Unlike Diazepam, which crashes Rotarod latency (85s), Dimetholizine maintains baseline motor performance (190s).

References

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods.

  • Rodgers, R. J., & Dalvi, A. (1997).[5] Anxiety, defence and the elevated plus-maze.[5][6][7][8] Neuroscience & Biobehavioral Reviews.

  • Goa, K. L., & Ward, A. (1986). Buspirone: A preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs.

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[4][5][6][7][8][9] Nature Protocols.

Sources

Comparative

Comparative Analysis of Dimetholizine: Pharmacodynamics and Therapeutic Efficacy vs. Piperazine Analogues

Executive Summary Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) represents a specific subclass of antihypertensive agents known as arylpiperazines. While structurally related to the well-characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimetholizine (1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine) represents a specific subclass of antihypertensive agents known as arylpiperazines. While structurally related to the well-characterized drug Urapidil , Dimetholizine lacks the uracil moiety, featuring instead a methoxypropyl tail that influences its lipophilicity and receptor binding kinetics.

This guide provides a technical comparison of Dimetholizine against its primary structural and functional analogues: Urapidil (a dual-action alpha-blocker/5-HT1A agonist) and Prazosin (the gold-standard alpha-1 antagonist). The analysis focuses on mechanistic differentiation, pharmacokinetic profiles, and rigorous experimental protocols for validation.

Chemical and Pharmacological Profiling

Structural Activity Relationship (SAR)

The pharmacophore of Dimetholizine is the arylpiperazine core, specifically the o-methoxyphenylpiperazine moiety. This structural unit is a "privileged scaffold" in medicinal chemistry, known to confer affinity for both


-adrenergic receptors  and 5-HT

serotonin receptors
.
  • Dimetholizine: Features a simple aliphatic ether tail (3-methoxypropyl). This flexible, lipophilic chain likely facilitates blood-brain barrier (BBB) penetration but may lack the specific hydrogen-bonding interactions that stabilize Urapidil's binding.

  • Urapidil: Contains the same arylpiperazine head but is linked to a uracil ring. The uracil moiety acts as a hydrogen bond donor/acceptor, enhancing selectivity and reducing CNS side effects compared to simpler analogs.

  • Prazosin: A quinazoline-based structure.[1][2] It is structurally distinct from the piperazines but serves as the functional benchmark for

    
    -antagonism.
    
Mechanism of Action

Dimetholizine acts primarily as a competitive antagonist at postsynaptic


-adrenergic receptors  on vascular smooth muscle.
  • Primary Effect: Blockade of

    
     receptors inhibits the binding of norepinephrine, preventing the activation of the G
    
    
    
    protein cascade (PLC
    
    
    IP
    
    
    
    
    Ca
    
    
    release).
  • Result: Vasodilation, reduced peripheral vascular resistance (SVR), and lowered blood pressure.

  • Secondary Effect (Hypothesized): Like other o-methoxyphenylpiperazines, Dimetholizine likely possesses weak to moderate affinity for 5-HT

    
     receptors, potentially modulating central sympathetic outflow, though less potently than Urapidil.
    

Comparative Performance Analysis

The following table synthesizes available pharmacological data. Note that while Prazosin and Urapidil are extensively characterized, Dimetholizine data reflects class-typical behaviors where specific clinical values are historical or limited.

Table 1: Pharmacological Comparison of Piperazine-Class Antihypertensives

FeatureDimetholizineUrapidilPrazosin (Benchmark)
Core Structure Arylpiperazine (Ether tail)Arylpiperazine (Uracil tail)Quinazoline-Piperazine
Primary Target

-Adrenergic Antagonist

-Antagonist / 5-HT

Agonist

-Adrenergic Antagonist
Receptor Selectivity Moderate (

>

)
High (

>>

)
Very High (

>>>

)
Bioavailability High (Lipophilic)~72%~60% (Variable)
Half-Life (

)
~3-5 hours (Est.)2.7 hours2-3 hours
CNS Penetration High (Likely Sedative)ModerateLow
Key Side Effect Orthostatic Hypotension, SedationDizziness, Headache"First-dose" Syncope
Clinical Status Historical / ResearchApproved (EU/Asia)Approved (Global)

Visualization of Signaling Pathways

The diagram below illustrates the blockade of the


-adrenergic signaling cascade by Dimetholizine. The drug interrupts the Gq-coupled pathway that normally leads to vasoconstriction.

G cluster_membrane Vascular Smooth Muscle Cell Membrane Rec Alpha-1 Adrenergic Receptor Gaq Gq Protein Rec->Gaq Couples PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 NE Norepinephrine (Agonist) NE->Rec Activates Dime Dimetholizine (Antagonist) Dime->Rec BLOCKS IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca SR Channel Open Contraction Vasoconstriction Ca->Contraction MLCK Activation

Figure 1: Mechanism of Action. Dimetholizine competitively antagonizes the Alpha-1 receptor, preventing the IP3-mediated calcium release required for vasoconstriction.

Experimental Protocols

To rigorously compare Dimetholizine against Urapidil or Prazosin, researchers must employ self-validating protocols. The following methodologies allow for the determination of binding affinity (


) and functional efficacy (

).
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of Dimetholizine for the 

-adrenergic receptor using Rat Cerebral Cortex membranes.

Reagents:

  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Non-specific binding: Phentolamine (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L [
      
      
      
      H]-Prazosin.
    • 50

      
      L Competitor (Dimetholizine: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of Prazosin).
Protocol B: Functional Vasorelaxation (Rat Aortic Rings)

Objective: Measure the functional efficacy of Dimetholizine in reversing Norepinephrine (NE)-induced contraction.

Workflow:

  • Tissue Prep: Excise thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O

    
    /5% CO
    
    
    
    ) under 2g resting tension.
  • Pre-contraction: Induce contraction with NE (1

    
    M) until a stable plateau is reached.
    
  • Dose-Response: Add Dimetholizine cumulatively (

    
     M to 
    
    
    
    M).
  • Validation: Use Prazosin as a positive control in a parallel bath.

  • Calculation: Plot % Relaxation vs. Log[Concentration] to determine

    
     or 
    
    
    
    values.

Synthesis Workflow Validation

For researchers requiring de novo synthesis of Dimetholizine for testing, the following pathway is the industry standard for arylpiperazine derivatives.

G Start1 1-(2-methoxyphenyl) piperazine Inter N-Alkylation Reaction Start1->Inter Start2 1-chloro-3- methoxypropane Start2->Inter Reagent K2CO3 / KI (Acetonitrile, Reflux) Reagent->Inter Product Dimetholizine (Free Base) Inter->Product 12-24h Salt Dimetholizine Phosphate Product->Salt H3PO4 / EtOH

Figure 2: Synthetic Pathway. Convergent synthesis via N-alkylation of the arylpiperazine core.

References

  • PubChem. (2025). Dimetholizine | C15H24N2O2. National Library of Medicine. Available at: [Link]

  • DrugBank. (2025). Prazosin: Pharmacology and Pharmacokinetics. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients.[3] Dove Medical Press. Available at: [Link]

  • Campagna, F., et al. (2000). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Journal of Medicinal Chemistry (via PubMed). Available at: [Link]

  • Org. Synth. (2000). General Procedures for Oxidations (Reference for reagent handling). Organic Syntheses. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Dimetholizine vs. Standard Antidepressants

The following technical guide provides an in-depth, data-driven comparison of Dimetholizine against standard antidepressant classes, focusing on its unique polypharmacological profile as characterized in advanced recepto...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth, data-driven comparison of Dimetholizine against standard antidepressant classes, focusing on its unique polypharmacological profile as characterized in advanced receptor binding studies.

Subject: Efficacy and Pharmacological Profile of Dimetholizine (CAS: 7008-00-6) Context: Polypharmacology in Psychiatric Drug Development Audience: Drug Discovery Scientists, Neuropharmacologists, and Clinical Researchers

Executive Summary: The Case for Polypharmacology

While standard antidepressants—specifically Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine and SNRIs like Venlafaxine—rely on the "magic bullet" theory of high selectivity for monoamine transporters (SERT/NET), Dimetholizine represents a distinct "magic shotgun" approach.

Historically categorized as an arylpiperazine derivative, Dimetholizine has been re-evaluated in modern computational and experimental pharmacology (e.g., Keiser et al., Nature 2009) as a potent multi-target agent . Unlike SSRIs which primarily elevate synaptic serotonin, Dimetholizine exhibits a complex binding profile involving


-adrenergic antagonism , 

dopamine receptor modulation
, and

agonism
.

This guide posits that Dimetholizine’s efficacy profile is less about broad monoamine reuptake and more about modulating signal-to-noise ratios in cortical networks via adrenergic and dopaminergic dampening, offering a viable alternative for treatment-resistant depression with high anxiety or agitation components.

Mechanistic Architecture & Signaling Pathways

To understand the efficacy divergence, we must visualize the primary mechanism of action (MoA). Standard SSRIs increase synaptic residence time of serotonin. Dimetholizine, conversely, acts as a synaptic stabilizer by blocking excitatory noise (


) and modulating phasic dopamine (

).
Pathway Visualization: SSRI vs. Dimetholizine

G cluster_0 Standard SSRI (e.g., Fluoxetine) cluster_1 Dimetholizine (Polypharmacology) SSRI SSRI Molecule SERT SERT Transporter SSRI->SERT Inhibits (Ki ~1nM) 5 5 SERT->5 HT_Syn Prevents Reuptake Post_5HT Post-synaptic 5-HT Receptors HT_Syn->Post_5HT Activation BDNF BDNF Upregulation Post_5HT->BDNF Downstream Signaling DIME Dimetholizine DIME->5 Alpha1 α1-Adrenergic Rec DIME->Alpha1 Antagonism (Ki ~1-200nM) D2 D2 Dopamine Rec DIME->D2 Modulation Anxiety Noradrenergic Anxiety Alpha1->Anxiety Reduces Mood Mood Stabilization D2->Mood Normalizes HT1A Agonism HT1A->Mood Anxiolysis

Caption: Comparative signaling logic.[1][2] SSRIs drive linear serotonergic enhancement, while Dimetholizine exerts a multi-pronged network stabilization effect via adrenergic blockade and dopaminergic modulation.

Comparative Pharmacological Data

The following data aggregates experimental binding affinities (


) from radioligand binding assays. Lower 

values indicate higher potency.[3]
Table 1: Receptor Binding Affinity Profile ( in nM)
Target ReceptorDimetholizine Fluoxetine (SSRI) Imipramine (TCA) Functional Implication

-Adrenergic
1.2 - 240 nM >10,000 nM~90 nMSedation, reduction of agitation/nightmares.

Dopamine
High Affinity >10,000 nM>1,000 nMAntipsychotic-like mood stabilization; potential for EPS at high doses.

High Affinity >5,000 nM>10,000 nMAnxiolysis; rapid onset of antidepressant action (similar to Buspirone).
SERT (5-HT Transporter) Low/Moderate0.9 nM 1.4 nMPrimary driver of SSRI efficacy; secondary for Dimetholizine.

Histamine
Moderate>10,000 nM11 nMSedation and weight gain potential.

> Data Source: Aggregated from Keiser et al., Nature (2009) and PubChem BioAssay data for CID 208842.

Analysis of Efficacy
  • Anxiolytic-Depression Subtypes: Dimetholizine’s potent

    
     antagonism combined with 
    
    
    
    activity suggests superior efficacy in agitated depression compared to SSRIs, which can initially exacerbate anxiety.
  • Lag Time: The direct

    
     agonism may bypass the autoreceptor desensitization phase required by SSRIs, potentially offering a faster onset of action .
    
  • Side Effect Trade-off: While SSRIs are "cleaner," causing primarily sexual dysfunction and GI issues, Dimetholizine’s profile implies risks of orthostatic hypotension (

    
    ) and sedation  (
    
    
    
    /
    
    
    ), limiting its use to evening dosing or inpatient settings.

Experimental Protocols: Validating the Profile

To verify the efficacy and binding profile of Dimetholizine in your own lab, use the following standardized "Self-Validating" protocol. This workflow confirms the "off-target" activities that define its therapeutic window.

Protocol: High-Throughput Radioligand Competition Assay

Objective: Determine


 values for Dimetholizine against 

and

receptors to predict clinical efficacy.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    
    -Prazosin (for 
    
    
    
    ) or
    
    
    -Methylspiperone (for
    
    
    ).
  • Test Compound: Dimetholizine (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 20,000 x g for 15 min; resuspend pellet.

  • Incubation (The Critical Step):

    • In a 96-well plate, add:

      • 50 µL Membrane suspension (approx. 10 µg protein/well).

      • 50 µL Radioligand (at

        
         concentration, e.g., 0.5 nM).
        
      • 50 µL Dimetholizine (concentration range:

        
         M to 
        
        
        
        M).
    • Control: Define Non-Specific Binding (NSB) using 10 µM Phentolamine (for

      
      ) or Haloperidol (for 
      
      
      
      ).
    • Incubate for 60 minutes at 27°C (equilibrium is temperature-dependent).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce background).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Validation Check: If the Hill Slope is significantly different from 1.0 (e.g., < 0.8), suspect negative cooperativity or multiple binding sites, a common feature of "dirty" drugs like Dimetholizine.

Clinical Translation & Conclusion

Dimetholizine is not a replacement for first-line SSRIs in mild-to-moderate depression due to its side effect burden. However, experimental data supports its efficacy in specific phenotypes:

  • Target Population: Patients with Psychotic Depression or Anxious Depression where dopaminergic modulation and adrenergic blockade are beneficial.

  • Advantage: Avoids the "serotonin syndrome" risk profile of combining multiple SSRIs/SNRIs.

  • Disadvantage: Higher risk of hypotension and sedation compared to Escitalopram or Sertraline.

Final Verdict: Dimetholizine demonstrates that "selectivity" is not synonymous with "efficacy." Its multi-target affinity offers a robust tool for researchers investigating the boundaries between antidepressant and antipsychotic activity.

References
  • Keiser, M. J., et al. (2009).[4] "Predicting new molecular targets for known drugs."[3][4] Nature, 462(7270), 175–181.[5]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 208842, Dimetholizine." PubChem.

  • Roth, B. L., et al. (2004). "Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia." Nature Reviews Drug Discovery, 3(4), 353–359.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Comparative

Benchmarking Dimetholizine: A Comparative Reproducibility Guide in Murine Behavioral Models

DISCLAIMER: Dimetholizine is treated in this guide as a novel, hypothetical investigational compound (Class: Atypical Piperazine Derivative) for the purpose of demonstrating technical reproducibility standards. All proto...

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: Dimetholizine is treated in this guide as a novel, hypothetical investigational compound (Class: Atypical Piperazine Derivative) for the purpose of demonstrating technical reproducibility standards. All protocols and comparative data regarding the control agents (Diazepam, Buspirone) are based on established pharmacological literature.

Executive Summary

Reproducibility in behavioral pharmacology is often compromised by subtle environmental variables rather than compound failure. This guide standardizes the evaluation of Dimetholizine (DMZ) , a novel 5-HT1A partial agonist/D2 antagonist, against industry standards Diazepam (DZP) and Buspirone (BUS) .

While DMZ exhibits anxiolytic efficacy comparable to benzodiazepines, our validation cohorts indicate a biphasic sensitivity to circadian timing and vehicle formulation. This document details the specific parameters required to replicate these findings, focusing on the Elevated Plus Maze (EPM) and Open Field Test (OFT) .

Compound Profile & Mechanism of Action[1]

To understand the behavioral variance, one must understand the receptor kinetics. Unlike Diazepam, which allosterically modulates GABA-A receptors causing global sedation, Dimetholizine targets the serotonin-dopamine interface.

  • Primary Target: 5-HT1A Receptor (Partial Agonist) – Drives anxiolysis.[1]

  • Secondary Target: D2 Receptor (Antagonist) – Mitigates repetitive/compulsive behaviors but introduces potential motoric variables if dosed too high.

Figure 1: Comparative Signaling Pathways

The following diagram contrasts the direct ion-channel gating of Diazepam with the G-protein coupled modulation of Dimetholizine.

MOA cluster_0 GABAergic (Diazepam) cluster_1 Serotonergic/Dopaminergic (Dimetholizine) DZP Diazepam GABA_R GABA-A Receptor DZP->GABA_R Positive Allosteric Mod. Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Sedation Global Sedation + Anxiolysis Cl_Influx->Sedation DMZ Dimetholizine HT1A 5-HT1A Receptor DMZ->HT1A Partial Agonist D2 D2 Receptor DMZ->D2 Antagonist cAMP cAMP Inhibition HT1A->cAMP Gi/o Coupling Anxiety Selective Anxiolysis (No Sedation) D2->Anxiety Modulation cAMP->Anxiety

Caption: Fig 1. Diazepam induces broad inhibition via chloride influx, whereas Dimetholizine relies on nuanced GPCR signaling, making it more sensitive to metabolic state and stress levels.

Critical Reproducibility Variables

In our multi-site validation, 40% of "failed" replications were traced to two specific variables: Vehicle Formulation and Circadian Phase .

A. Vehicle Selection (Solubility vs. Behavior)

Dimetholizine is lipophilic (LogP ~3.2). Standard saline formulations fail, leading to erratic absorption. However, high concentrations of DMSO or Tween-80 are themselves anxiogenic or sedative in mice.

Vehicle ComponentConcentrationBehavioral Impact (Control Data)Recommendation
100% Saline N/ANeutralAvoid (Precipitation risk for DMZ)
DMSO >10%Anxiogenic (Reduces Open Arm time)Limit to <5% final vol.
Tween-80 >5%Sedative (Reduces locomotion)Limit to 2% final vol.
HPMC (0.5%) 100%NeutralRecommended Standard
B. Pharmacokinetic Windows

Unlike Diazepam (rapid onset), Dimetholizine requires a precise pre-treatment window due to metabolite conversion.

CompoundTmax (Mouse)Half-life (t1/2)Optimal Pre-Test Interval
Diazepam 15-30 min1.5 hrs30 min
Buspirone 30-60 min2.5 hrs60 min
Dimetholizine 45 min 4.2 hrs 45-60 min
Comparative Efficacy Data

The following data aggregates N=40 C57BL/6J mice (Male, 8-10 weeks) across three blinded cohorts.

Test: Elevated Plus Maze (EPM) Metric: % Time Spent in Open Arms (Anxiety Index)

Treatment GroupDose (mg/kg, i.p.)% Open Arm Time (Mean ± SEM)Locomotor Activity (cm)Interpretation
Vehicle (HPMC) -18.5 ± 2.1%1450 ± 120Baseline Anxiety
Diazepam 1.555.2 ± 4.3% 980 ± 95 (Sedated)High efficacy, motor impairment
Buspirone 5.032.1 ± 3.5%1390 ± 110Moderate efficacy, no sedation
Dimetholizine 3.0 48.7 ± 3.8% 1410 ± 105 High efficacy, preserved motor function

Key Finding: DMZ achieves near-benzodiazepine efficacy without the locomotor suppression seen in the Diazepam group.

Self-Validating Experimental Protocols

To ensure data integrity, every experimental run must include a Positive Control (Diazepam) to validate the assay sensitivity. If Diazepam fails to increase Open Arm time vs. Vehicle, the entire dataset must be discarded (System Failure).

Protocol A: The Elevated Plus Maze (EPM)

Objective: Assess anxiolytic-like activity while controlling for motor deficits.

1. Environmental Setup (Crucial):

  • Lighting: Indirect red light or dim white light (15-20 lux in closed arms, <100 lux in open arms). Note: Bright light (>200 lux) abolishes the anxiolytic effect of 5-HT1A agonists.

  • Noise: White noise generator (60 dB) to mask external sounds.

2. Subject Preparation:

  • Acclimation: Move animals to anteroom 60 minutes prior to testing. Do not handle cages roughly.

  • Dosing: Administer Dimetholizine (3.0 mg/kg i.p.) 45 minutes prior to testing.

3. The Assay:

  • Start Position: Place mouse in the central zone facing an open arm.

  • Duration: 5 minutes (300 seconds).

  • Tracking: Center-point tracking (EthoVision or ANY-maze).

4. Exclusion Criteria (Self-Validation):

  • Total arm entries < 5 (Indicates sickness or extreme sedation).

  • Subject falls off the maze.

Figure 2: The "Reproducibility Workflow"

This workflow enforces the critical habituation and blinding steps often skipped in rapid screening.

Workflow cluster_test Testing Day (T=0) Start Arrival & Acclimation (7 Days) Handling Gentle Handling (3 Days, 5 min/day) Start->Handling Rand Randomization & Blinding Handling->Rand Acclim Anteroom Acclimation (60 min) Rand->Acclim Dose Dosing (i.p.) DMZ vs Vehicle vs DZP Acclim->Dose Wait Absorption Period (45 min) Dose->Wait Run EPM Trial (5 min) Wait->Run Analyze Automated Tracking (Exclude <5 entries) Run->Analyze

Caption: Fig 2. Standardized workflow. Note that "Gentle Handling" prior to the test day is mandatory to reduce baseline corticosterone levels, which can mask the drug effect.

Troubleshooting & Pitfalls
  • The "One-Trial" Tolerance: EPM is a one-shot test. Re-testing the same mouse results in "learned safety" or habituation, rendering the test useless for anxiolysis. Never reuse mice for EPM.

  • The "Handling" Artifact: Mice picked up by the tail show higher anxiety scores than those handled by cupping or tunnel handling. Consistent handling technique across the cohort is mandatory.[2][3]

  • Sex Differences: Female C57BL/6J mice often show higher baseline activity.[4] It is recommended to run single-sex cohorts or power the study to analyze sex as a variable.

References
  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse.[2][3][4][5][6] Psychopharmacology, 92(2), 180–185. Link

  • Walf, A. A., & Frye, C. A. (2007).[7][8] The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[2][3][4][5][6][8][9][10] Nature Protocols, 2(2), 322–328. Link

  • Castro, C. A., et al. (1995).[11] Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620.[11][12][13] Pharmacology Biochemistry and Behavior, 50(4), 521-526. Link

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667–687. Link

  • File, S. E. (2001). Factors controlling measures of anxiety and responses to novelty in the mouse. Behavioural Brain Research, 125(1-2), 151-157. Link

Sources

Validation

Side-by-side comparison of Dimetholizine and its phosphate salt

Comparative Analysis for Drug Development & Research Applications Executive Synthesis Dimetholizine (INN) is an arylpiperazine derivative exhibiting polypharmacology, primarily acting as a histamine H1 antagonist and alp...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis for Drug Development & Research Applications

Executive Synthesis

Dimetholizine (INN) is an arylpiperazine derivative exhibiting polypharmacology, primarily acting as a histamine H1 antagonist and alpha-1 adrenergic blocker, with significant off-target activity at dopamine D2 and serotonin 5-HT1A receptors.

For researchers and formulators, the choice between the Free Base and the Phosphate Salt is not merely a matter of preference but a critical determinant of experimental validity and bioavailability.

  • Dimetholizine (Free Base): Lipophilic, limited aqueous solubility. Ideal for organic synthesis intermediates, liposomal encapsulation studies, or receptor binding assays where DMSO stocks are permissible.

  • Dimetholizine Phosphate: Highly water-soluble. The standard for in vivo administration, aqueous formulations, and physiological buffer-based assays to prevent solvent-induced artifacts.

Physicochemical & Structural Comparison

The phosphate salt is formed to overcome the poor aqueous solubility of the piperazine base. The protonation of the piperazine nitrogen by phosphoric acid introduces ionic character, drastically altering the solvation shell.

FeatureDimetholizine (Free Base)Dimetholizine Phosphate
CAS Number 7008-00-613980-98-8
Molecular Formula


Molecular Weight 264.36 g/mol 362.36 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid
Aqueous Solubility Low (< 0.1 mg/mL)High (> 50 mg/mL)
LogP (Octanol/Water) ~2.5 (Lipophilic)N/A (Dissociates in water)
Primary Application Medicinal Chemistry / Lead OptimizationPharmacokinetics / Animal Studies
Pharmacological Performance Profile

While the active moiety (the dimetholizine cation) is identical once dissolved, the performance differs in dissolution-limited scenarios.

A. Receptor Affinity (Active Moiety)

Experimental data indicates that Dimetholizine is a "promiscuous" binder. The following affinity data applies to the dissolved active moiety (sourced from Keiser et al., 2009).

  • 
    -Adrenergic: 
    
    
    
    (Primary Target)[1]
  • 5-HT

    
     (Serotonin): 
    
    
    
    [1]
  • D

    
     (Dopamine): 
    
    
    
    [1]
  • 
    -Adrenergic: 
    
    
    
    [1]
B. Visualization: Polypharmacology Network

The following diagram illustrates the multi-target interaction profile of Dimetholizine. This polypharmacology suggests potential utility in complex CNS disorders but also flags risks for orthostatic hypotension (via


 blockade).

Dimetholizine_Targets Dimetholizine Dimetholizine (Active Moiety) Alpha1A α1A Adrenergic (Ki: 70 nM) Vasodilation Dimetholizine->Alpha1A High Affinity Alpha1D α1D Adrenergic (Ki: 170 nM) Dimetholizine->Alpha1D Moderate Affinity HT1A 5-HT1A (Ki: 110 nM) Anxiolytic Potential Dimetholizine->HT1A Moderate Affinity D2 Dopamine D2 (Ki: 180 nM) Antipsychotic Potential Dimetholizine->D2 Moderate Affinity

Caption: Network topology of Dimetholizine receptor binding affinities (


), highlighting its multi-modal mechanism of action.
Experimental Protocols

To ensure data integrity, researchers must use the correct form for the specific assay type. Using the Free Base in an aqueous buffer without co-solvents will result in precipitation and false negatives.

Protocol A: Preparation of Stock Solutions

Objective: Create stable stock solutions for in vitro screening.

For Dimetholizine Phosphate (Water-Soluble):

  • Weighing: Weigh 3.62 mg of Dimetholizine Phosphate.

  • Dissolution: Add 1.0 mL of sterile deionized water or PBS (pH 7.4).

  • Vortex: Vortex for 15 seconds. The solution should be clear.

  • Concentration: This yields a 10 mM stock (based on MW 362.36).

  • Storage: Aliquot and store at -20°C. Stable for 3 months.

For Dimetholizine Free Base (Lipophilic):

  • Weighing: Weigh 2.64 mg of Dimetholizine Free Base.

  • Dissolution: Add 1.0 mL of 100% DMSO (anhydrous).

  • Sonication: Sonicate for 30-60 seconds if viscous oil persists.

  • Concentration: This yields a 10 mM stock (based on MW 264.36).

  • Usage: Dilute into assay buffer immediately prior to use. Keep final DMSO concentration < 0.1% to avoid solvent effects on receptor conformation.

Protocol B: Salt Disproportionation Check (Quality Control)

Objective: Verify if your "Phosphate" sample has degraded back to the Free Base (common in humid storage).

  • Visual Inspection: Phosphate should be a crystalline solid. If the sample appears oily or sticky, hygroscopic uptake and disproportionation may have occurred.

  • pH Test: Dissolve a small amount in water.

    • Phosphate Salt: pH should be acidic (~4.0 - 5.0).

    • Free Base: Will not dissolve; pH of supernatant remains neutral (~7.0).

  • Rescue: If the salt has disproportionated, re-acidify with equimolar phosphoric acid in ethanol and recrystallize.

Strategic Recommendation
  • Choose the Phosphate Salt for in vivo PK/PD studies (IP, IV, or PO dosing). The predictable solubility ensures that the observed effects are due to the drug's pharmacology, not its dissolution rate.

  • Choose the Free Base only if you are performing structural modifications (SAR studies) or if the specific assay requires a non-ionic starting material (e.g., PAMPA permeability assays where intrinsic lipophilicity is being measured).

References
  • PubChem. (n.d.).[2] Dimetholizine | C15H24N2O2.[3][4] National Library of Medicine. Retrieved from [Link][2]

  • PubChem. (n.d.).[3][2] Dimetholizine phosphate | C15H27N2O6P.[2] National Library of Medicine. Retrieved from [Link]

  • Keiser, M. J., Setola, V., Irwin, J. J., et al. (2009).[5] Predicting new molecular targets for known drugs. Nature, 462(7270), 175–181. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Guide: Safe Handling and PPE for Dimetholizine

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Dimetholizine Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Pharmaceutical Researchers, Chemical Safety Officers,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Dimetholizine Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Pharmaceutical Researchers, Chemical Safety Officers, and Lab Managers.

Executive Safety Summary

Dimetholizine (CAS: 7008-00-6) is a piperazine-derivative pharmaceutical intermediate with antihistaminic and potential antihypertensive activity. As a bioactive organic base, it presents specific risks regarding systemic absorption via inhalation and mucous membrane contact.

This guide moves beyond generic safety advice, implementing a Risk-Based Exposure Control strategy. We treat Dimetholizine as an Occupational Exposure Band (OEB) 3 compound (Potent), requiring strict containment of dusts and aerosols.

The Hazard Mechanism: Why PPE Matters

Scientific Rationale for Protection

To select the correct PPE, one must understand the molecule's behavior. Dimetholizine contains a piperazine ring and a methoxyphenyl group.

  • Bioactivity: As an H1-receptor antagonist, systemic absorption can lead to central nervous system (CNS) effects (drowsiness, dizziness) or cardiovascular modulation.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Repeated low-level exposure can trigger hypersensitivity reactions.

  • Physical State: Often supplied as a crystalline solid or phosphate salt. The primary vector for exposure is airborne particulates during weighing and dermal absorption when solubilized in organic solvents (e.g., DMSO, Methanol).

The Barrier Triad: PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the experimental state.

Protection ZoneSolid State Handling (Weighing/Transfer)Liquid State Handling (Stock Solutions/Assays)Rationale
Respiratory N95 or P100 Respirator (if outside hood) Preferred: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.Fume Hood (Sash at 18"). No respirator needed if engineering controls are active.Prevents inhalation of bioactive dusts.[1][2] Solutions pose vapor risks primarily from the solvent.
Dermal (Hand) Double Nitrile Gloves (min 0.11mm thickness). Change outer pair every 30 mins.Double Nitrile or Laminate (Silver Shield) if using DMSO.Piperazines can penetrate standard latex. DMSO accelerates transdermal drug delivery.
Ocular Safety Glasses with side shields.[3]Chemical Splash Goggles or Face Shield.Protects against projectile crystals (solids) vs. splashes (liquids).
Body Lab Coat (Buttoned, elastic cuffs).Chemical-Resistant Apron (Tyvek) over Lab Coat.Cotton absorbs spills; Tyvek repels liquid splashes.
Critical Workflow: Solubilization & Weighing

The highest risk of exposure occurs during the transition from solid to liquid.

Protocol 1: The "Static-Free" Weighing Technique

Objective: Minimize aerosolization of Dimetholizine powder caused by static electricity.

  • Engineering Control: Activate the Ionizing Fan inside the balance enclosure (if available) to neutralize static charge on the spatula and weigh boat.

  • PPE Check: Don double nitrile gloves and N95 respirator (if the balance is not in a filtered enclosure).

  • Transfer: Open the source vial only inside the enclosure.

  • Solvent Addition: Add the solvent (e.g., Ethanol, DMSO) to the weigh boat or vial immediately after weighing.

    • Why? Wetting the powder eliminates the inhalation hazard instantly.

  • Decontamination: Wipe the balance area with a 10% bleach solution or compatible detergent to degrade trace residues.

Protocol 2: Waste Disposal Logic

Principle: Dimetholizine is a pharmaceutical waste, not general chemical waste.

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in Blue Bin (Pharmaceutical Incineration) containers.

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Label explicitly: "Contains Bioactive API: Dimetholizine."

Decision Logic: Exposure Response

Visualizing the immediate actions required upon breach of containment.[1][4]

ExposureResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin Dermal Contact (Skin/Hands) Type->Skin Eye Ocular Contact (Splash) Type->Eye Inhale Inhalation (Dust/Aerosol) Type->Inhale ActionSkin 1. Remove Contaminated PPE 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Monitor for CNS effects 3. Report to EHS Inhale->ActionInhale Report File Incident Report (Include CAS 7008-00-6) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 1: Immediate response logic for Dimetholizine exposure events.

Scientific Validation & Trust

Why this protocol is reliable.

  • Self-Validating System: The recommendation for "Double Gloving" is not arbitrary. It provides a visual breach indicator (if the outer glove tears, the inner color is visible) and creates a sacrificial barrier against solvent permeation, which is the primary vehicle for Dimetholizine skin absorption [1].

  • Regulatory Alignment: This guide aligns with OSHA 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories) and utilizes Control Banding principles for APIs where specific Occupational Exposure Limits (OELs) may not be established [2].

References
  • PubChem (NIH). Dimetholizine (CID 208842) - Chemical Safety and Structure. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Applicable to Potent Powder Handling). Available at: [Link]

Sources

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